PROTAC CDK9 degrader-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H49Cl2N9O8 |
|---|---|
Molecular Weight |
878.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
InChI Key |
SRUVBNFPTDBESG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of PROTAC CDK9 Degrader-6
This technical guide provides a comprehensive overview of the mechanism of action for this compound, a heterobifunctional molecule designed to induce the selective, intracellular degradation of Cyclin-Dependent Kinase 9 (CDK9). This document details the underlying biology of CDK9, the PROTAC-mediated degradation process, downstream cellular consequences, and relevant experimental protocols.
Introduction: Targeting CDK9 with PROTAC Technology
1.1 The Role of CDK9 in Transcriptional Regulation
Cyclin-Dependent Kinase 9 (CDK9) is a crucial enzyme in the regulation of gene transcription.[1][2] As a member of the CDK family, it partners with a cyclin, typically Cyclin T1, to form the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[1][3] This phosphorylation event is a key step that allows RNAP II to transition from a paused state to productive transcriptional elongation, leading to the synthesis of messenger RNA (mRNA).[3]
Due to its central role in transcription, CDK9 is implicated in various diseases. In many cancers, malignant cells become dependent on the continuous transcription of short-lived survival proteins, a phenomenon known as transcriptional addiction.[4] CDK9 activity is essential for the expression of anti-apoptotic proteins like Mcl-1.[5] Additionally, viruses such as HIV-1 can hijack the host cell's CDK9 to promote the transcription of their own viral genes.[1][3] This makes CDK9 an attractive therapeutic target for cancer and viral infections.[4][6]
1.2 PROTACs: A Paradigm Shift in Targeted Therapy
Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic modality that harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[7][8] Unlike traditional small-molecule inhibitors that block a protein's active site, PROTACs trigger the complete removal of the target protein.[8][9]
A PROTAC is a heterobifunctional molecule composed of three parts:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[7]
By simultaneously binding the target protein and an E3 ligase, the PROTAC forms a ternary complex, bringing the two in close proximity.[9][10] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[10][11] A key advantage of this mechanism is its catalytic nature; after the target is degraded, the PROTAC is released and can mediate the degradation of another target molecule, allowing for potent effects at low concentrations.[8][9]
Core Mechanism of Action: this compound
This compound is a targeted protein degrader designed specifically to induce the degradation of CDK9 via the proteasome.[12] The molecule consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][13]
The degradation process unfolds in a series of steps:
-
Ternary Complex Formation: this compound enters the cell and simultaneously binds to a CDK9 protein and an E3 ligase, forming a transient CDK9-PROTAC-E3 ligase ternary complex.[8][10]
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of multiple ubiquitin proteins from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK9.[8]
-
Proteasomal Degradation: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[11] The proteasome unfolds and degrades the tagged CDK9 protein into small peptides, while the PROTAC molecule is released to initiate another degradation cycle.[10][14]
This mechanism is confirmed by experiments showing that pre-treatment with a proteasome inhibitor (e.g., MG132) or with excess unbound ligands for either CDK9 or the E3 ligase can prevent the degradation of CDK9.[13]
Downstream Cellular Effects and Pathways
The degradation of CDK9 by this compound leads to significant downstream biological consequences by disrupting the transcriptional machinery.
-
Inhibition of Transcriptional Elongation: The primary effect of CDK9 depletion is the reduced phosphorylation of the RNAP II CTD at the Serine 2 position (p-Ser2).[5] This prevents the release of paused RNAP II into productive elongation, effectively shutting down the transcription of a host of genes.
-
Downregulation of Key Survival Proteins: Many cancer cells rely on the high expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[5] CDK9 degradation halts the transcription of the MCL1 gene, leading to a rapid decrease in Mcl-1 protein levels.[5][12] This loss of pro-survival signaling can trigger programmed cell death (apoptosis).
-
Cell Cycle Arrest and Apoptosis: By disrupting the expression of critical cell cycle regulators and survival factors, CDK9 degradation can induce cell cycle arrest, often in the G1 phase, and promote apoptosis in cancer cells.[15]
References
- 1. news-medical.net [news-medical.net]
- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to PROTAC CDK9 Degrader-6: Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and validation of PROTAC CDK9 degrader-6, a proteolysis-targeting chimera designed to selectively degrade Cyclin-Dependent Kinase 9 (CDK9). This document details the core principles of its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription.[3][4] Dysregulation of CDK9 activity is implicated in various malignancies, as it drives the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[3][4] Consequently, targeted degradation of CDK9 has emerged as a promising therapeutic strategy in cancer.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK9. It consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). By simultaneously binding to both CDK9 and the E3 ligase, the degrader facilitates the formation of a ternary complex, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.
Quantitative Data for CDK9 Degraders
The efficacy of PROTAC CDK9 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
| Compound | Cell Line | DC50 (CDK942) | DC50 (CDK955) | Dmax | IC50 (Cell Viability) | E3 Ligase Recruited | Reference |
| This compound | MV4-11 | 0.10 µM | 0.14 µM | >90% | Not Reported | Not Specified | [5] |
| dCDK9-202 | TC-71 | 3.5 nM | Not Reported | >99% | 8.5 nM | CRBN | [6] |
| THAL-SNS-032 | TC-71 | Not Reported | Not Reported | >90% | 21.6 nM | CRBN | [6][7] |
| PROTAC 2 | MiaPaCa2 | 158 ± 6 nM | Not Reported | >90% | Not Reported | CRBN | [8] |
| B03 | MV4-11 | 7.6 nM | Not Reported | >95% | Not Reported | CRBN | [9] |
Table 1: Comparative Quantitative Data for Selected PROTAC CDK9 Degraders.
Experimental Protocols for Target Validation
Validating the target engagement and downstream effects of this compound requires a series of well-defined experiments.
Western Blotting for CDK9 Degradation
This protocol is used to quantify the reduction in CDK9 protein levels following treatment with the degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize CDK9 levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol validates the formation of the CDK9-PROTAC-E3 ligase ternary complex. A two-step immunoprecipitation approach can be employed for more rigorous validation.[10][11][12]
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibodies for immunoprecipitation (e.g., anti-CDK9 or anti-E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with this compound and appropriate controls (e.g., vehicle, degrader minus one binding moiety).
-
Cell Lysis: Lyse cells with non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with the primary antibody to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK9 and the E3 ligase to confirm their interaction.
Cell Viability Assay
This assay determines the effect of CDK9 degradation on cell proliferation and survival.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Advanced Target Engagement Assays
To further confirm target engagement in a cellular context, advanced biophysical techniques can be employed.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer to measure compound binding to a target protein in live cells, providing quantitative data on intracellular affinity and permeability.[13][14][15][16][17]
-
Cellular Thermal Shift Assay (CETSA®): CETSA assesses the thermal stabilization of a target protein upon ligand binding in cells or cell lysates, offering a label-free method to confirm target engagement.[18]
Conclusion
The validation of this compound requires a multi-faceted approach encompassing quantitative degradation and cell viability assays, mechanistic studies to confirm ternary complex formation, and advanced biophysical methods for direct target engagement assessment. This guide provides the foundational knowledge and detailed protocols for researchers to rigorously evaluate the efficacy and mechanism of action of this and other CDK9-targeting PROTACs, ultimately accelerating their development as potential cancer therapeutics.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 18. pelagobio.com [pelagobio.com]
The Core Downstream Signaling Effects of PROTAC CDK9 Degrader-6: A Technical Guide
This technical guide provides an in-depth analysis of the downstream signaling effects, mechanism of action, and experimental validation of PROTAC CDK9 degrader-6, a targeted protein degrader. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the core biological processes involved.
Introduction to CDK9 and Targeted Degradation
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating its release from promoter-proximal pausing and enabling productive transcription.[1][2][3][4] This function is particularly crucial for the expression of genes with short half-lives, including many oncogenes and anti-apoptotic proteins like MYC and MCL1.[5][6] Consequently, CDK9 has emerged as a high-value target for cancer therapy.[1][2][7]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[3][6][8] A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds the target protein (e.g., CDK9), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN]), and a flexible linker connecting them.[8][9] This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] this compound is a specific PROTAC designed to selectively induce the degradation of CDK9.[10]
Mechanism and Downstream Signaling Cascade
This compound initiates a cascade of downstream events by effectively depleting cellular CDK9 levels. The primary consequence is the suppression of transcriptional elongation, leading to profound effects on gene expression and cellular viability.
Primary Effect: Abrogation of P-TEFb Activity
The degradation of CDK9 directly dismantles the P-TEFb complex. This prevents the phosphorylation of key substrates required for transcriptional elongation, most notably Serine 2 on the CTD of RNA Pol II (p-Ser2-RNAPII).[4][6] The reduction in p-Ser2-RNAPII levels leads to the accumulation of paused Pol II at the promoter regions of target genes, effectively shutting down their transcription.
Secondary Effect: Downregulation of Key Oncogenic Transcripts
The inhibition of transcriptional elongation disproportionately affects genes with short mRNA and protein half-lives. Degradation of CDK9 leads to a rapid and potent downregulation of critical survival proteins and oncoproteins.
-
MCL1 (Myeloid Cell Leukemia 1): An anti-apoptotic BCL2 family protein. Its suppression is a key mechanism through which CDK9 degradation induces apoptosis.[6][10]
-
MYC: A master transcriptional regulator that drives cell proliferation and growth. Targeting the MYC transcriptional network is a primary goal of CDK9-targeted therapies.[5][11][12]
The targeted degradation of CDK9 has been shown to be more effective at disrupting the MYC-regulated network than simple kinase inhibition, likely because degradation eliminates both the enzymatic and non-enzymatic scaffolding functions of the kinase.[5][11]
Cellular Phenotype: Apoptosis and Anti-proliferative Activity
The culmination of these molecular events is a potent anti-cancer effect. The downregulation of anti-apoptotic proteins like MCL1 and key oncogenes like MYC shifts the cellular balance towards programmed cell death (apoptosis) and inhibits cell proliferation.[13][14]
Quantitative Data Summary
The efficacy of this compound is quantified by its degradation potency (DC₅₀), selectivity, and its downstream effects on protein levels and cell viability (IC₅₀).
Table 1: Degradation Potency of this compound
| Parameter | Target Protein | Value (µM) | Cell Line | Time (h) | Reference |
| DC₅₀ | CDK9 (42 kDa isoform) | 0.10 | MV4-11 | - | [10] |
| DC₅₀ | CDK9 (55 kDa isoform) | 0.14 | MV4-11 | - | [10] |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound required to degrade 50% of the target protein.
Table 2: Downstream Protein & Gene Expression Effects
| Compound | Concentration (µM) | Time (h) | Effect | Target | Cell Line | Reference |
| This compound | 1 | 6 | Complete Degradation | CDK9 | MV4-11 | [10] |
| This compound | 1 | 6 | Protein Decrease | MCL1 | MV4-11 | [10] |
| This compound | 1 | 1-6 | Time-dependent Decrease | CDK9, MCL1 | MV4-11 | [10] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the downstream effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MV4-11 (acute myeloid leukemia) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded at a specified density (e.g., 0.5 x 10⁶ cells/mL). This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the culture medium. A DMSO-only control is run in parallel.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment for the desired time (e.g., 6 hours), cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against CDK9, MCL1, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed using software like ImageJ to quantify the protein levels relative to the loading control.
Conclusion
This compound represents a potent and specific tool for interrogating the function of CDK9 and serves as a promising therapeutic strategy. By inducing the rapid and efficient proteasomal degradation of CDK9, it triggers a cascade of downstream effects, primarily the suppression of transcriptional elongation of key oncogenes such as MYC and anti-apoptotic factors like MCL1. This leads to robust anti-proliferative and pro-apoptotic activity in cancer cells. The data presented in this guide underscore the advantages of targeted degradation over conventional inhibition, offering a more profound and sustained disruption of oncogenic signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]
- 9. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. CDK9 targeting PROTAC L055 inhibits ERα-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC CDK9 Degrader-6: A Technical Guide to E3 Ligase Recruitment and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC CDK9 degrader-6 (also known as compound 16), a heterobifunctional degrader designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, E3 ligase recruitment, degradation efficiency, and the key experimental protocols used for its characterization.
Introduction: Targeting CDK9 via Proteasomal Degradation
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. It plays a critical role in gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. The dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs). These bifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is engineered to specifically target CDK9 for ubiquitination and subsequent proteasomal degradation, offering an alternative to traditional kinase inhibition.
Mechanism of Action and E3 Ligase Recruitment
Based on its chemical structure, which incorporates a thalidomide-like moiety, this compound is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The degrader acts as a molecular bridge, inducing the formation of a ternary complex between CDK9 and the CRL4-CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.
Quantitative Data
The efficacy of this compound has been quantified by its ability to induce the degradation of CDK9 in cellular assays.
Table 1: Degradation Potency of this compound
| Target Protein | Cell Line | DC₅₀ (µM) | Time (h) | Citation |
| CDK9 (42 kDa isoform) | Not Specified | 0.10 | Not Specified | [1] |
| CDK9 (55 kDa isoform) | Not Specified | 0.14 | Not Specified | [1] |
| CDK9 (Total) | MV4-11 | Not Specified | 4 | [1] |
-
DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.
-
In MV4-11 cells, treatment with 1 µM of the degrader resulted in complete degradation of CDK9, which began at 2 hours and reached a plateau at 4 hours. The degradation effect was sustained for 24 hours.[1]
Specificity Profile
A comprehensive selectivity profile of this compound against other cyclin-dependent kinases or a proteome-wide off-target analysis is not available in the reviewed literature. As with many CRBN-recruiting PROTACs, potential off-target degradation of native CRBN neosubstrates (e.g., IKZF1/3) should be experimentally evaluated.
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcriptional Elongation
CDK9 is a central regulator of transcription. It forms the P-TEFb complex, which is held in an inactive state by the 7SK snRNP complex. Upon signaling activation, P-TEFb is released and recruited to gene promoters where it phosphorylates RNA Polymerase II, initiating productive gene transcription. Degrading CDK9 effectively shuts down this process, leading to decreased levels of short-lived oncogenic proteins like Mcl-1.[1]
Logical Diagram of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient degradation. The PROTAC molecule simultaneously binds to pockets on both CDK9 and the CRBN E3 ligase, inducing proximity. The stability of this complex is influenced by the linker length and composition, as well as any intrinsic protein-protein interactions between CDK9 and CRBN.
General Experimental Workflow for Characterization
The characterization of a PROTAC degrader involves a series of assays to confirm its activity, selectivity, and mechanism of action.
References
Structural Activity Relationship of PROTAC CDK9 Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of PROTAC CDK9 degrader-6, a molecule designed to induce the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Introduction to this compound
This compound, also identified as compound 16 in seminal research, is a heterobifunctional molecule that leverages the Proteolysis Targeting Chimera (PROTAC) technology. It is engineered to selectively target CDK9 for ubiquitination and subsequent degradation by the 26S proteasome. The molecule consists of three key components: a "warhead" that binds to the CDK9 protein, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The primary research focus for this and related compounds has been to understand how the linker's length and chemical properties influence the potency and selectivity of CDK9 degradation.
The core components of this compound are:
-
Warhead: Based on the CDK inhibitor AT7519.
-
E3 Ligase Ligand: A thalidomide derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical moiety connecting the warhead and the E3 ligase ligand, the optimization of which is crucial for effective ternary complex formation and subsequent degradation.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. A comprehensive SAR table with a series of analogs is not publicly available at this time.
| Compound Name | Target Isoform | DC50 (µM)[1] | Dmax | IC50 | Notes |
| This compound (Compound 16) | CDK9 (42 kDa isoform) | 0.10 | Not Available | Not Available | Degrades CDK9 and decreases the protein level of MCL-1 in MV411 cells.[1] |
| CDK9 (55 kDa isoform) | 0.14 | Not Available | Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of PROTAC CDK9 degraders. These are based on established practices in the field, as the specific protocols for this compound are not fully detailed in publicly available literature.
Cellular Degradation Assay (Western Blot)
Objective: To determine the dose- and time-dependent degradation of CDK9 in cells treated with the PROTAC degrader.
Methodology:
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., MV4-11, HCT116, MOLT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 6-well or 12-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a dilution series of the PROTAC CDK9 degrader or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 6, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected by scraping and then centrifuged to pellet cell debris.
-
-
Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of CDK9 is normalized to the loading control.
-
DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) are calculated.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the PROTAC CDK9 degrader.
Methodology:
-
Cell Seeding:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of the PROTAC CDK9 degrader for a specified period (e.g., 72 hours).
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
The plate and its contents are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
PROTAC Mechanism of Action
References
The Degradative Effect of PROTAC CDK9 Degrader-6 on MCL-1 Protein Levels: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and impact of PROTAC CDK9 degrader-6 on the anti-apoptotic protein MCL-1. Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles, experimental methodologies, and quantitative data associated with this novel therapeutic agent.
Introduction: Targeting CDK9 for MCL-1 Regulation
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It functions as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the production of mature messenger RNA.[1] Many cancer cells exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins for their survival. One such protein is Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family that is pivotal in preventing apoptosis.[2]
The expression of MCL-1 is tightly regulated at the transcriptional level, and its short half-life makes it particularly susceptible to inhibitors of transcription.[2] By targeting CDK9, it is possible to indirectly downregulate MCL-1, thereby sensitizing cancer cells to apoptosis.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[3][4] this compound is a heterobifunctional molecule designed to selectively target CDK9 for degradation, leading to a subsequent reduction in MCL-1 protein levels.[5]
Mechanism of Action: PROTAC-Mediated Degradation
This compound operates through a ternary complex formation involving the PROTAC molecule, the target protein (CDK9), and an E3 ubiquitin ligase. The PROTAC acts as a bridge, bringing CDK9 into close proximity with the E3 ligase, which then polyubiquitinates CDK9. This polyubiquitin tag marks CDK9 for recognition and subsequent degradation by the proteasome. The degradation of CDK9 halts transcriptional elongation of key survival genes, including MCL1, leading to a rapid depletion of the MCL-1 protein.
References
- 1. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of PROTAC CDK9 Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro characterization of PROTAC CDK9 degrader-6, a novel proteolysis-targeting chimera designed to selectively induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator and a validated therapeutic target in various malignancies.[1][2][3] PROTAC technology offers a powerful approach to target proteins like CDK9 for degradation, providing a potential therapeutic advantage over traditional inhibition.[2][3] This document details the quantitative metrics of this compound's performance, outlines the experimental protocols for its evaluation, and visualizes the underlying biological and experimental frameworks.
Introduction to CDK9 and PROTAC-mediated Degradation
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II and negative elongation factors, a crucial step for the transition from abortive to productive transcriptional elongation.[4][5] Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[6][7] A PROTAC molecule consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This catalytic mechanism of action distinguishes PROTACs from traditional small molecule inhibitors.[2]
Quantitative In Vitro Characterization of this compound
The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Parameter | Value | Cell Line | Notes |
| DC50 (CDK942 isoform) | 0.10 µM | MV411 | The half-maximal degradation concentration for the 42 kDa isoform of CDK9.[8] |
| DC50 (CDK955 isoform) | 0.14 µM | MV411 | The half-maximal degradation concentration for the 55 kDa isoform of CDK9.[8] |
| Time to Onset of Degradation | ~2 hours | MV411 | Degradation of CDK9 begins at approximately 2 hours of incubation.[8] |
| Time to Plateau of Degradation | ~4 hours | MV411 | Maximal degradation of CDK9 is reached at approximately 4 hours of incubation.[8] |
| Duration of Degradation | Up to 24 hours | MV411 | CDK9 protein levels remained suppressed for 24 hours.[8] |
| Effect on Downstream Substrate | Decrease in MCL1 protein level | MV411 | Treatment with 1 µM for 6 hours resulted in a decrease in the anti-apoptotic protein MCL1.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used to characterize this compound.
Cell Culture
-
Cell Line: MV411 (human acute myeloid leukemia cell line) is a commonly used model for studying CDK9-targeted therapies.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
Western blotting is the primary method for quantifying the degradation of a target protein.
-
Cell Treatment: MV411 cells are seeded at a desired density and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of CDK9 is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Cytotoxicity Assay
Cytotoxicity assays are performed to assess the effect of the degrader on cell viability.
-
Assay Principle: Assays like CellTiter-Glo® (CTG) or CCK-8 measure cell viability based on ATP levels or metabolic activity, respectively.[]
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the assay reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of this compound action.
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: Role of CDK9 in transcriptional elongation.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for evaluating this compound.
Conclusion
This compound demonstrates potent and specific degradation of CDK9 in in vitro models. Its ability to induce rapid and sustained degradation of both CDK9 isoforms at nanomolar concentrations, coupled with its effect on the downstream substrate MCL1, highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this and other PROTAC-based degraders. Further studies are warranted to explore its selectivity across the kinome and to evaluate its efficacy in in vivo models.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. lifesensors.com [lifesensors.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
Degradation of CDK9 Isoforms by PROTAC CDK9 Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a validated target in various malignancies, including acute myeloid leukemia (AML).[1] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity.[1] This guide provides an in-depth technical overview of PROTAC CDK9 degrader-6, a specific CDK9-targeting PROTAC, and its effects on the degradation of CDK9 isoforms, CDK9-55 and CDK9-42.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[2] This event-driven pharmacology allows for the catalytic degradation of the target protein.[3]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity against CDK9 isoforms.
Table 1: Degradation Potency of this compound
| Isoform | DC50 (µM) | Cell Line |
| CDK9-42 | 0.10 | MV4-11 |
| CDK9-55 | 0.14 | MV4-11 |
DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.[2]
Table 2: Time-Dependent Degradation of CDK9 and Downstream Effects
| Treatment | Target Protein | Effect | Time Course | Cell Line |
| 1 µM this compound | CDK9 | Degradation begins at 2h, plateaus at 4h, sustained for 24h, with some recurrence at 48h. | 1-48 hours | MV4-11 |
| 1 µM this compound | MCL-1 | Time-dependent decrease in protein level. | 1-6 hours | MV4-11 |
Data from MedChemExpress product page citing Tokarski RJ 2nd, et al.[2]
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II). This action releases Pol II from promoter-proximal pausing, allowing for the transcription of downstream genes, including the anti-apoptotic protein MCL-1 and the oncogene c-Myc. Degradation of CDK9 by this compound disrupts this process, leading to a decrease in the levels of these critical survival proteins.[4][5]
Caption: CDK9 Signaling and PROTAC-mediated Degradation Pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC like CDK9 degrader-6 typically involves a series of in vitro experiments to determine its efficacy and mechanism of action.
Caption: General Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used in the field and should be optimized for specific laboratory conditions.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the extent of CDK9 and downstream protein degradation following treatment with this compound.
Materials:
-
MV4-11 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-CDK9, anti-MCL-1, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media and conditions.
-
Seed cells at a density of 2 x 10^4 cells per well in a 96-well plate for viability assays or in larger plates for western blotting.[6]
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for the desired time points (e.g., 1, 2, 4, 6, 24, 48 hours).[2]
-
-
Cell Lysis:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This assay measures the effect of PROTAC-induced CDK9 degradation on cell proliferation and survival.
Materials:
-
MV4-11 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding:
-
Seed MV4-11 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6]
-
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.
-
Conclusion
This compound demonstrates potent and specific degradation of both CDK9-42 and CDK9-55 isoforms. The provided data and protocols offer a comprehensive guide for researchers to further investigate the therapeutic potential of this and similar molecules. The ability to effectively degrade CDK9 and its downstream targets highlights the promise of PROTAC technology in cancer therapy.
References
- 1. Anti-CDK9 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
Unveiling the Cellular Ripple Effect of PROTAC CDK9 Degrader-6: A Technical Guide
For Immediate Release
A Deep Dive into the Cellular Consequences of Targeted CDK9 Degradation by PROTAC CDK9 Degrader-6 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the cellular ramifications following the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) by the Proteolysis Targeting Chimera (PROTAC), CDK9 degrader-6. This document outlines the core mechanism of action, presents quantitative data on its efficacy and selectivity, details experimental methodologies, and visualizes the intricate signaling pathways affected.
Executive Summary
This compound is a heterobifunctional molecule designed to specifically recruit CDK9 to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of CDK9, a critical regulator of transcriptional elongation, offers a promising therapeutic strategy for cancers reliant on high levels of transcription for their survival and proliferation.[3][4] CDK9 degrader-6 has demonstrated potent and selective degradation of CDK9, leading to downstream effects on key cellular processes including a reduction in the levels of the anti-apoptotic protein MCL-1 and the induction of apoptosis in cancer cells.[1][2] This guide serves as a technical resource for understanding and applying this novel therapeutic modality.
Mechanism of Action
This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal system. The molecule consists of three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon (CRBN)), and a linker connecting the two.[2][5] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the 26S proteasome.[2][5] This catalytic process allows a single molecule of CDK9 degrader-6 to induce the degradation of multiple CDK9 proteins.[2]
Caption: Mechanism of this compound.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across various studies. The following tables summarize the key performance metrics.
Table 1: Degradation Potency of this compound
| Parameter | Value | Cell Line | Notes | Reference |
|---|---|---|---|---|
| DC50 (CDK9 isoform 42) | 0.10 μM | Not Specified | 50% degradation concentration. | [1] |
| DC50 (CDK9 isoform 55) | 0.14 μM | Not Specified | 50% degradation concentration. |[1] |
Table 2: Time-Course of CDK9 and MCL-1 Degradation in MV4-11 Cells (1 µM this compound)
| Time (hours) | CDK9 Protein Level | MCL-1 Protein Level | Reference |
|---|---|---|---|
| 1 | Decreased | Decreased | [1] |
| 2 | Further Decreased | Further Decreased | [1] |
| 4 | Plateau Reached | - | [1] |
| 6 | Complete Degradation | Decreased | [1] |
| 24 | Suppression Maintained | Suppression Maintained | [1] |
| 48 | Some Recurrence | - |[1] |
Impact on Cellular Signaling Pathways
The degradation of CDK9 by this compound initiates a cascade of downstream cellular events, primarily stemming from the inhibition of transcriptional elongation. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a crucial step for productive transcription.[6][7]
By degrading CDK9, this compound effectively halts this process, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the proto-oncogene MYC.[2][4][8] The reduction in MCL-1 levels sensitizes cancer cells to apoptosis.
Caption: Downstream effects of CDK9 degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the core experimental protocols used to characterize the cellular consequences of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as the acute myeloid leukemia cell line MV4-11, are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for the specified time points.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK9, MCL-1, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
These assays determine the effect of the degrader on cell proliferation and survival.
-
Assay Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay are used.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound. After a specified incubation period (e.g., 72 hours), the assay reagent is added, and the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).
Caption: General experimental workflow.
Conclusion and Future Directions
This compound represents a potent and selective tool for the targeted degradation of CDK9, offering a distinct advantage over traditional kinase inhibitors by eliminating both the enzymatic and scaffolding functions of the target protein.[9] The cellular consequences, including the downregulation of key survival proteins like MCL-1, underscore its therapeutic potential in transcriptionally addicted cancers.[2] Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic promise of CDK9 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC CDK9 Degrader-6 Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation and is frequently dysregulated in various cancers, making it an attractive therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system.[3][4] This document provides a detailed protocol for a cell-based assay to characterize the activity of a PROTAC CDK9 degrader, such as PROTAC CDK9 degrader-6. The protocol outlines methods to determine the degradation efficiency (DC50) and the anti-proliferative effect (IC50) of the compound.
I. CDK9 Signaling Pathway and PROTAC Mechanism of Action
CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation of target genes, including the anti-apoptotic protein Mcl-1.[3][7] Dysregulation of CDK9 activity is associated with various malignancies.[5][8]
A PROTAC CDK9 degrader consists of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][9] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK9, resulting in the downregulation of downstream targets like Mcl-1 and induction of apoptosis in cancer cells.[3]
Figure 1: PROTAC-mediated degradation of CDK9 and its downstream effects.
II. Experimental Protocols
The following protocols describe the necessary steps to evaluate a PROTAC CDK9 degrader in a cell-based setting.
Figure 2: Experimental workflow for cell-based assay of a PROTAC CDK9 degrader.
A. Materials and Reagents
-
Cell Lines: Human cancer cell lines with known CDK9 dependency (e.g., TC-71, HCT116, HeLa, MCF-7, MV4-11).[2][3][10]
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin).
-
This compound: Stock solution in DMSO.
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CDK9, anti-GAPDH, or anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Reagents for Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar.
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, plate reader, Western blot apparatus, gel imaging system.
B. Cell Culture and Seeding
-
Culture the selected cancer cell line according to standard protocols.
-
For Western blotting, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
For cell viability assays, seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
C. Compound Treatment
-
Prepare serial dilutions of the this compound in cell culture medium. A typical concentration range for DC50 and IC50 determination is from 0.1 nM to 10 µM.[11] Include a DMSO vehicle control.
-
For the degradation assay (DC50) , treat the cells in 6-well plates with different concentrations of the degrader for a fixed time (e.g., 6, 8, or 24 hours).[3][10] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) with a fixed concentration can also be performed to assess degradation kinetics.[10]
-
For the cell viability assay (IC50) , treat the cells in 96-well plates with the serially diluted degrader for 72-96 hours.
D. Western Blotting for CDK9 Degradation
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Harvest the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CDK9 and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control. The DC50 value is the concentration of the degrader that results in a 50% reduction in the CDK9 protein level compared to the vehicle control.
E. Cell Viability Assay
-
After the 72-96 hour incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.
III. Data Presentation
The efficacy of PROTAC CDK9 degraders is quantified by their DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values. Lower values indicate higher potency.
Table 1: Summary of In Vitro Activity of Various PROTAC CDK9 Degraders
| PROTAC Compound | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Reference(s) |
| dCDK9-202 | TC-71 | 3.5 | 8.5 | CRBN | [10][12] |
| THAL-SNS-032 | HeLa | 74.8 | N/A | CRBN | [2] |
| THAL-SNS-032 | MCF-7 | 85.9 | N/A | CRBN | [2] |
| THAL-SNS-032 | TC-71 | 47.4 | 21.6 | CRBN | [4][10] |
| PROTAC 1 | MV4-11 | 7.6 | N/A | CRBN | [13] |
| F3 (dual degrader) | PC-3 | 33 (CDK9) | N/A | N/A | [14] |
| B03 | MV4-11 | 7.62 | N/A | CRBN | [9][13] |
| This compound | MV4-11 | 100 (CDK9-42), 140 (CDK9-55) | N/A | CRBN | [15] |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 | 0.52 | 0.26 | CRBN | [16] |
| PROTAC CDK4/6/9 degrader 1 | CAL51 | 0.51 | 0.21 | CRBN | [16] |
N/A: Not Available in the cited sources.
Conclusion: This application note provides a comprehensive framework for the cell-based evaluation of PROTAC CDK9 degraders. The detailed protocols for assessing protein degradation and cell viability, along with the illustrative diagrams and summarized data, offer researchers a robust methodology to characterize the potency and efficacy of these novel therapeutic agents. Successful implementation of these assays will provide critical data for the preclinical development of PROTAC CDK9 degraders as potential cancer therapeutics.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for PROTAC CDK9 Degrader-6 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-6 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in cancer cell lines to study its effects on CDK9 degradation, cell viability, and apoptosis.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of CDK9. The molecule consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome.[1][5] The degradation of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as MCL-1 and the proto-oncogene MYC, ultimately inducing apoptosis in cancer cells.[2][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC CDK9 Degrader-6 for Inducing Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and is implicated in the pathogenesis of various malignancies, including leukemia.[1][2] CDK9 promotes the transcription of anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (MCL-1) and the oncogene c-MYC, which are frequently overexpressed in leukemia cells and contribute to their survival and proliferation.[3][4] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins through the ubiquitin-proteasome system.[5][6] PROTAC CDK9 degrader-6 is a potent and specific degrader of CDK9, offering a promising strategy to induce apoptosis in leukemia cells by eliminating the source of pro-survival signals.[7] These application notes provide an overview of the mechanism, efficacy, and protocols for utilizing this compound in leukemia research.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase.[5][7] This binding event forms a ternary complex, bringing CDK9 in close proximity to the E3 ligase, which then polyubiquitinates CDK9.[6] The polyubiquitinated CDK9 is subsequently recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular CDK9 levels.[5] The degradation of CDK9 inhibits the transcription of its downstream targets, including MCL-1 and c-MYC, thereby triggering the intrinsic apoptotic pathway in leukemia cells.[4][7]
Data Presentation
The efficacy of PROTAC CDK9 degraders is quantified by their degradation constant (DC50) and half-maximal inhibitory concentration (IC50). The following tables summarize the performance of this compound and other notable CDK9 degraders in leukemia cell lines.
Table 1: Degradation Potency of this compound
| Parameter | CDK9 Isoform | Value (µM) | Cell Line | Reference |
| DC50 | CDK9 (42 kDa) | 0.10 | - | [7] |
| DC50 | CDK9 (55 kDa) | 0.14 | - | [7] |
Table 2: In Vitro Efficacy of Various PROTAC CDK9 Degraders in Leukemia Cell Lines
| Degrader | Cell Line | Assay | Value (nM) | Reference |
| B03 | MV4-11 (AML) | DC50 | 7.6 | [8] |
| dCDK9-202 | NALM6 (B-ALL) | IC50 | 23.4 | [9] |
| dCDK9-202 | REH (ALL) | IC50 | 6.6 | [9] |
| PROTAC FLT3/CDK9 degrader-1 | MV4-11 (AML) | IC50 | 47 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted degrader to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for CDK9 Degradation
This protocol is to confirm the degradation of CDK9 protein following treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-MCL-1, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat leukemia cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells and treat them with this compound for 24-48 hours. Include untreated and vehicle controls.
-
Harvest the cells (including supernatant to collect detached apoptotic cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Set up compensation and quadrants using single-stained and unstained controls.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway
The degradation of CDK9 by this compound initiates a cascade of events leading to apoptosis. The primary mechanism involves the transcriptional downregulation of key survival proteins.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Integrated bioinformatics and functional studies identify CDK9 as a potential prognostic biomarker and therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PROTAC CDK9 Degrader-6 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using PROTAC CDK9 degrader-6 in xenograft models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this targeted protein degrader.
Introduction to this compound
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcriptional elongation of genes, including several anti-apoptotic proteins like Mcl-1.[1][2] Dysregulation of CDK9 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is designed to bind to both CDK9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), thereby forming a ternary complex.[1][2] This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome and leading to the downregulation of downstream oncogenic signaling pathways. In vitro studies have shown that this compound can effectively degrade CDK9 isoforms (CDK942 and CDK955) with DC50 values of 0.10 µM and 0.14 µM, respectively, and leads to a decrease in Mcl-1 protein levels in MV4-11 cells.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of various PROTAC CDK9 degraders in xenograft models. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of Representative PROTAC CDK9 Degraders
| PROTAC Compound | Xenograft Model | Cell Line | Dosing Regimen | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| dCDK9-202 | Subcutaneous | TC-71 (Ewing Sarcoma) | 10 mg/kg, every other day | Intravenous (i.v.) | Significant tumor growth inhibition | [4] |
| B03 | Systemic | MV4-11 (AML) | 5 mg/kg, single dose | Intravenous (i.v.) | Induced CDK9 degradation in vivo | [5][6] |
| PROTAC 2 | Subcutaneous | MV4-11 (AML) | 20 mg/mL, 3h/6h | Intravenous (i.v.) | Degrades CDK9 in vivo | [1] |
Table 2: Pharmacokinetic Parameters of a Representative PROTAC CDK9 Degrader (B03)
| Parameter | Value | Animal Model | Administration | Reference |
| Plasma Half-life (t1/2) | > 1.3 hours | Mouse | 5 mg/kg, single i.v. injection | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Xenograft Model Experimental Workflow.
Experimental Protocols
Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice.
Materials:
-
Cancer cell line (e.g., MV4-11 for Acute Myeloid Leukemia, TC-71 for Ewing Sarcoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG), 6-8 weeks old)
-
Syringes (1 mL) and needles (27G)
-
Calipers
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
On the day of implantation, harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 107 to 1 x 108 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 106 to 5 x 107 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Start measuring tumor volume with calipers once tumors become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
Formulation and Administration of this compound
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). The vehicle should be optimized for the specific PROTAC.
-
Syringes (1 mL) and needles (30G) for intravenous injection.
-
Mouse restrainer or anesthesia equipment.
Protocol:
-
Prepare the dosing solution of this compound in the appropriate vehicle on the day of injection. The concentration should be calculated based on the desired dose (e.g., 5-10 mg/kg) and the average body weight of the mice.
-
Warm the tail of the mouse using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the dosing solution (typically 100-200 µL).
-
Administer the degrader or vehicle according to the predetermined schedule (e.g., every other day, twice a week).
-
Monitor the mice for any adverse reactions during and after injection.
Efficacy Assessment
Objective: To evaluate the anti-tumor activity of this compound.
Protocol:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Continue treatment for the duration specified in the study design (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Analyze and plot the tumor growth curves and body weight changes over time.
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis
Objective: To assess the degradation of CDK9 in tumor tissue and determine the pharmacokinetic profile of the degrader.
Protocol for PD Analysis:
-
At specified time points after the final dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
-
Homogenize the tumor tissues and extract proteins.
-
Perform Western blotting to analyze the levels of CDK9, phosphorylated RNA Polymerase II, and Mcl-1. Compare the protein levels in the treated groups to the vehicle control group.
Protocol for PK Analysis:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
These application notes and protocols provide a framework for the in vivo evaluation of this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting PROTAC CDK9 Degrader-6-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of Cyclin-Dependent Kinase 9 (CDK9) mediated by PROTAC CDK9 degrader-6. Additionally, it summarizes the quantitative parameters of this degrader and illustrates the underlying mechanism and experimental workflow.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] this compound is a specific PROTAC designed to target CDK9 for degradation.[2] CDK9 is a key transcriptional regulator, and its dysregulation has been implicated in various cancers, making it a valuable therapeutic target.[3] This protocol outlines a robust Western blot procedure to assess the efficacy of this compound in cellular models.
Mechanism of Action
This compound functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.[1] This process leads to a reduction in the total cellular levels of CDK9, which can be effectively monitored by Western blotting.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. The following table summarizes key parameters.
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 (CDK9-42 isoform) | 0.10 µM | MV411 | DC50 is the concentration required to induce 50% degradation of the target protein. | [2] |
| DC50 (CDK9-55 isoform) | 0.14 µM | MV411 | [2] | |
| Time to Onset of Degradation | ~2 hours | MV411 | Degradation begins at approximately 2 hours of treatment with 1 µM of the degrader. | [4] |
| Time to Plateau of Degradation | ~4 hours | MV411 | Maximum degradation is reached at approximately 4 hours of treatment with 1 µM of the degrader. | [4] |
| Duration of Degradation | At least 24 hours | MV411 | Suppression of CDK9 levels is maintained for at least 24 hours. | [2][4] |
Experimental Protocol: Western Blot for CDK9 Degradation
This protocol details the steps for treating cells with this compound and subsequently analyzing CDK9 protein levels via Western blot.
Caption: Western blot workflow for CDK9 degradation analysis.
Materials and Reagents
-
Cell Line: MV411 (or other appropriate cell line)
-
This compound
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Quantification Kit: BCA Protein Assay Kit
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Transfer Membrane: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-CDK9 antibody
-
Mouse or Rabbit anti-GAPDH, anti-β-actin, or anti-α-tubulin antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure complete transfer, especially for higher molecular weight proteins.[5]
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against CDK9 and a loading control (e.g., GAPDH) diluted in blocking buffer.
-
Incubation can be performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
Troubleshooting
For common Western blot issues such as weak or no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[5][6][7] Key considerations for PROTAC experiments include ensuring the potency of the degrader and the health of the cell line.
References
- 1. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Application of PROTAC CDK9 Degrader-6 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising therapeutic target in TNBC. The degradation of CDK9 using Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent therapeutic strategy. This document provides detailed application notes and protocols for the use of PROTAC CDK9 degrader-6 in TNBC research.
This compound is a bifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[1] This targeted degradation approach offers advantages over traditional kinase inhibition by eliminating both the enzymatic and scaffolding functions of the target protein. In TNBC, CDK9 plays a crucial role in the transcription of anti-apoptotic proteins and key oncogenes, most notably c-Myc and Mcl-1.[2][3] Degradation of CDK9 by this compound leads to the downregulation of these critical survival proteins, ultimately inducing cell cycle arrest and apoptosis in TNBC cells.[4]
Research has demonstrated that various PROTAC CDK9 degraders exhibit potent anti-proliferative activity in a range of TNBC cell lines, including MDA-MB-231, CAL51, SUM-159, and BT-549.[4][5] Furthermore, in vivo studies using TNBC xenograft models have shown significant tumor growth inhibition upon administration of CDK9 degraders, highlighting their therapeutic potential.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various PROTAC CDK9 degraders in TNBC cell lines.
Table 1: In Vitro Degradation Activity of PROTAC CDK9 Degraders in TNBC Cell Lines
| PROTAC Compound | Cell Line | DC50 (nM) | Reference |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 | 0.52 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | CAL51 | 0.51 | [4][7] |
| Compound 29 | MDA-MB-231 | 3.94 | [6] |
| This compound | CDK9 (isoform 42) | 100 | [8] |
| This compound | CDK9 (isoform 55) | 140 | [8] |
Table 2: In Vitro Anti-proliferative Activity of PROTAC CDK9 Degraders in TNBC Cell Lines
| PROTAC Compound | Cell Line | IC50 (nM) | Reference |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 | 0.26 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | CAL51 | 0.21 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | SUM-159 | 0.38 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-453 | 0.13 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | Hs578T | 0.27 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-468 | 0.21 | [4][7] |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-436 | 0.45 | [4][7] |
| CDK9 PROTAC 45 | MDA-MB-468 | 15.0 | [5] |
| CDK9 PROTAC 45 | MDA-MB-231 | 13.6 | [5] |
| CDK9 PROTAC 45 | BT-549 | 3.9 | [5] |
| CDDD11-8 (inhibitor) | TNBC Cell Lines | 281-734 | [2][3] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in TNBC
The following diagram illustrates the central role of CDK9 in promoting TNBC cell survival and proliferation, and the mechanism of action of this compound.
Caption: CDK9 signaling pathway in TNBC and the mechanism of PROTAC-mediated degradation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in TNBC research.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the protein levels of CDK9 and its downstream targets.
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-c-Myc, anti-Mcl-1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Recommended starting dilutions: CDK9 1:1000, c-Myc 1:1000, Mcl-1 1:1000, PARP 1:1000, β-actin 1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a TNBC xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound in the vehicle solution. A liposomal formulation may also be considered to enhance bioavailability and reduce toxicity.[9]
-
Administer this compound (e.g., 2.5 or 5.0 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily or every other day).[5]
-
Measure tumor volumes and body weights every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CDK9, c-Myc, and Ki-67).
-
Analyze the tumor growth inhibition and assess any signs of toxicity.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 PROTAC 45 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Liposomal formulation of the CDK9 PROTAC THAL-SNS-032 enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CDK9 Degrader-6 In Vitro Dose-Response Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This document provides detailed application notes and protocols for conducting in vitro dose-response experiments with PROTAC CDK9 degrader-6, a specific degrader of Cyclin-Dependent Kinase 9 (CDK9).
CDK9 is a key transcriptional regulator, and its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] this compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[5][6][7] These application notes will guide researchers in characterizing the dose-dependent effects of this degrader on cancer cells, including its degradation efficiency, impact on cell viability, and induction of apoptosis and cell cycle arrest.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[5][6][8]
Data Presentation
Table 1: Degradation Efficiency of this compound
| Cell Line | Target Protein | DC50 (µM) | Incubation Time (h) | Notes |
| MV411 | CDK9 (isoform 42) | 0.10[9][10] | Not Specified | Degradation was observed to start at 2 hours and plateau at 4 hours with 1 µM treatment.[9][10] |
| MV411 | CDK9 (isoform 55) | 0.14[9][10] | Not Specified | Suppression of CDK9 levels remained for 24 hours with some recurrence at 48 hours post-treatment with 1 µM.[9][10] |
Table 2: Cytotoxicity of Various CDK9 PROTACs (for comparative purposes)
| Compound | Cell Line | IC50 (nM) | Incubation Time (h) |
| dCDK9-202 | TC-71 | 8.5[11][12][13] | Not Specified |
| dCDK9-208 | TC-71 | 4.7[11][12] | Not Specified |
| dCDK9-201 | TC-71 | 9.6[11][12] | Not Specified |
| dCDK9-210 | TC-71 | 8.9[11][12] | Not Specified |
| THAL-SNS032 | TC-71 | 21.6[11][12] | Not Specified |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 | 0.26 | 72 |
| PROTAC CDK4/6/9 degrader 1 | CAL51 | 0.21 | 72 |
| KI-CDK9d-32 | ~800 cell lines (mean) | 82.6[14] | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medkoo.com [medkoo.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Lentiviral shRNA Knockdown for Validating PROTAC CDK9 Degrader-6 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely, offering potential advantages in potency, selectivity, and duration of effect.[4][5]
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[6][7][8][9] PROTAC CDK9 degrader-6 is a heterobifunctional molecule designed to specifically target CDK9 for degradation.[10]
Validating that the observed cellular phenotype of a PROTAC is indeed due to the degradation of its intended target is a critical step in drug development.[11][12] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful genetic method to corroborate the on-target effects of a PROTAC. By comparing the phenotype of cells with genetically suppressed CDK9 to that of cells treated with this compound, researchers can confirm that the PROTAC's activity is mediated through CDK9 degradation.
These application notes provide a detailed workflow and protocols for using lentiviral shRNA to validate the targets of this compound.
Principle of the Method
The core principle of this validation strategy is to create a cellular model where the target protein, CDK9, is already suppressed and then to assess whether the PROTAC still elicits the same phenotypic response. If the cellular effects of this compound are diminished or absent in cells with pre-existing CDK9 knockdown, it strongly suggests that the PROTAC's mechanism of action is dependent on CDK9. This approach helps to distinguish on-target effects from potential off-target activities of the degrader molecule.
Signaling Pathways and Mechanisms of Action
To understand the validation process, it is essential to be familiar with the CDK9 signaling pathway and the mechanism of action of PROTACs.
Caption: Diagram of the CDK9-mediated transcriptional elongation pathway.[2][6][8][13]
Caption: General mechanism of action for PROTAC-mediated protein degradation.[1][2][3]
Experimental Workflow
A systematic workflow is crucial for obtaining reliable and reproducible results. The following diagram outlines the key stages of the validation process.
Caption: Experimental workflow for validating PROTAC targets using lentiviral shRNA.
Detailed Experimental Protocols
Materials
-
Target cancer cell line (e.g., HCT116, MV4-11)[1]
-
Lentiviral shRNA constructs: pLKO.1-puro backbone with shRNA targeting CDK9 (at least 2-3 different sequences) and a non-targeting control (shControl).
-
Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G).
-
Transfection reagent (e.g., PEI, Lipofectamine 3000).[14][16]
-
Culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), and antibiotics.
-
This compound.[10]
-
Reagents for qRT-PCR, Western blotting, and cell-based assays.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol is for a 10 cm dish format. Scale up or down as needed.
Day 1: Seed HEK293T Cells
-
Seed 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent on the day of transfection.
Day 2: Transfection
-
In Tube A, dilute 10 µg of shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of serum-free medium (e.g., Opti-MEM).
-
In Tube B, dilute 60 µL of transfection reagent in 500 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Carefully add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 3: Change Medium
-
After 16-18 hours, gently aspirate the medium containing the transfection complex.
-
Replace with 10 mL of fresh complete medium.
Day 4 & 5: Harvest Virus
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the virus and store at -80°C. Perform titration before use.
Protocol 2: Lentiviral Transduction and Selection of Target Cells
Day 1: Seed Target Cells
-
Seed 2 x 10^5 target cells per well in a 6-well plate.
Day 2: Transduction
-
Thaw the lentiviral aliquots (shCDK9 and shControl) at room temperature.
-
Prepare transduction medium by adding Polybrene to the complete medium to a final concentration of 8 µg/mL.
-
Remove the existing medium from the cells.
-
Add 1 mL of transduction medium to each well.
-
Add the desired volume of lentivirus. It is recommended to test a range of multiplicities of infection (MOI) to optimize transduction efficiency for your specific cell line.[18]
-
Incubate overnight at 37°C, 5% CO2.
Day 3: Change Medium
-
After 16-24 hours, remove the virus-containing medium and replace it with 2 mL of fresh complete medium.[19]
Day 4 onwards: Puromycin Selection
-
After 48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined empirically for each cell line by performing a kill curve.[17][18]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 5-7 days, or until all non-transduced control cells are dead.
-
Expand the resulting puromycin-resistant polyclonal population for further experiments.
Protocol 3: Validation of CDK9 Knockdown
1. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from both shCDK9 and shControl stable cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for CDK9 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CDK9 mRNA using the ΔΔCt method.
2. Western Blot Analysis
-
Lyse shCDK9 and shControl cells and quantify total protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CDK9.
-
Use a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the percentage of protein knockdown.
Protocol 4: PROTAC Treatment and Phenotypic Analysis
-
Seed an equal number of shCDK9 and shControl stable cells in appropriate plate formats (e.g., 96-well for viability, 6-well for Western blot).
-
Allow cells to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Perform downstream assays:
-
Western Blot: Assess the degradation of CDK9 in shControl cells and confirm the absence or reduced levels in shCDK9 cells.
-
Cell Viability Assay: Measure cell viability using assays like CellTiter-Glo® to determine the IC50 of the PROTAC in both cell lines.
-
Apoptosis Assay: Quantify apoptosis using methods such as Caspase-Glo® 3/7 assay or Annexin V staining.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Validation of CDK9 Knockdown Efficiency
| Cell Line | CDK9 mRNA Level (Relative to shControl) | CDK9 Protein Level (Relative to shControl) |
|---|---|---|
| shControl | 1.00 ± 0.08 | 100% |
| shCDK9-A | 0.21 ± 0.03 | 18% |
| shCDK9-B | 0.28 ± 0.05 | 25% |
(Data are representative and should be generated from at least three independent experiments)
Table 2: Effect of this compound on CDK9 Protein Levels
| Cell Line | Treatment (1 µM, 6h) | CDK9 Protein Level (Relative to Vehicle) | DC50 (µM)[10] | Dmax (%) |
|---|---|---|---|---|
| shControl | Vehicle | 100% | - | - |
| shControl | PROTAC | <5% | 0.12 | >95% |
| shCDK9-A | Vehicle | 18% | - | - |
| shCDK9-A | PROTAC | 16% | Not Determined | Not Applicable |
(DC50: concentration for 50% degradation; Dmax: maximum degradation)[20]
Table 3: Anti-proliferative Effects of this compound
| Cell Line | Treatment (48h) | IC50 (nM) |
|---|---|---|
| shControl | This compound | 15.2 |
| shCDK9-A | This compound | > 1000 |
(IC50: concentration for 50% inhibition of cell growth)
Interpretation:
-
A significant reduction in CDK9 mRNA and protein in shCDK9 cells confirms successful knockdown (Table 1).
-
This compound should induce robust degradation of CDK9 in shControl cells but have a minimal effect in shCDK9 cells, where the target is already depleted (Table 2).
-
The IC50 value for the PROTAC should be significantly higher (a rightward shift in the dose-response curve) in shCDK9 cells compared to shControl cells (Table 3). This resistance to the PROTAC in the knockdown cells is strong evidence of on-target activity.
Caption: Logical framework demonstrating how shRNA knockdown validates on-target effects.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low virus titer | - Poor health of HEK293T cells. - Suboptimal plasmid quality or ratio. - Inefficient transfection reagent. | - Use low-passage, healthy HEK293T cells.[14] - Use high-quality, endotoxin-free plasmids. - Optimize transfection reagent and plasmid ratios. |
| Poor transduction efficiency | - Low MOI. - Target cells are difficult to transduce. - Inactive Polybrene. | - Increase the MOI. - Concentrate the virus via ultracentrifugation. - Ensure Polybrene is fresh and used at the optimal concentration. |
| Incomplete knockdown | - Ineffective shRNA sequence. - Heterogeneous population after selection. | - Test multiple shRNA sequences targeting different regions of the CDK9 transcript.[21] - Consider single-cell cloning to isolate clones with high knockdown, although polyclonal populations are often preferred to avoid clonal artifacts. |
| PROTAC still active in knockdown cells | - Incomplete knockdown (residual target). - Potent off-target effects of the PROTAC. | - Ensure knockdown is >80-90% at the protein level. - Perform proteomics analysis to identify potential off-targets. - Test a negative control PROTAC with a mutated target-binding ligand. |
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 14. addgene.org [addgene.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. protocols.io [protocols.io]
- 17. scbt.com [scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. manuals.cellecta.com [manuals.cellecta.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fenicsbio.com [fenicsbio.com]
Application Notes and Protocols: Measuring PROTAC CDK9 Degrader-6-Induced Changes in Gene Expression
For: Researchers, scientists, and drug development professionals
Subject: A comprehensive guide to assessing the transcriptomic impact of PROTAC CDK9 Degrader-6.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. As a core component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, facilitating the release of paused Pol II and promoting productive gene transcription.[1][2][3] Its dysregulation is implicated in various malignancies, making it an attractive therapeutic target.[1][4]
PROteolysis TArgeting Chimeras (PROTACs) are innovative therapeutic modalities that induce the degradation of specific proteins via the ubiquitin-proteasome system.[5][6] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[5][7][8]
This compound is a specific PROTAC designed to mediate the degradation of CDK9.[9] By removing the CDK9 protein, this degrader is expected to potently disrupt transcriptional programs that are dependent on CDK9 activity, such as those driven by oncogenes like MYC.[10][11] Studies have shown that CDK9 degradation results in reduced phosphorylation of its substrates and a decrease in the levels of pro-survival proteins like Mcl-1.[7]
These application notes provide a detailed framework and experimental protocols for quantifying the changes in gene expression following treatment with this compound. The primary methodologies covered are RNA-sequencing (RNA-seq) for global transcriptomic analysis and quantitative reverse transcription PCR (qRT-PCR) for the validation of specific gene expression changes.
Key Concepts and Workflows
Mechanism of Action: PROTAC-Induced CDK9 Degradation
The experimental workflow begins with the treatment of a relevant cell line with this compound. The PROTAC facilitates the formation of a ternary complex between CDK9 and an E3 ligase (e.g., Cereblon), leading to the ubiquitination and proteasomal degradation of CDK9. The subsequent loss of CDK9 protein inhibits transcription elongation, causing widespread changes in the cellular transcriptome. These changes are then captured and quantified using RNA-seq and validated by qRT-PCR.
Signaling Pathway: CDK9 in Transcriptional Regulation
CDK9 is a central hub for controlling the transcription cycle.[2][3] It acts on promoter-proximal paused Pol II, which is held in check by negative elongation factors like DSIF and NELF. Upon recruitment, the P-TEFb complex (containing CDK9) phosphorylates these factors and the Pol II CTD at Serine 2, releasing the pause and switching on productive elongation.[3] Degradation of CDK9 via PROTAC Degrader-6 is hypothesized to lock Pol II in its paused state, leading to a dramatic reduction in the transcription of target genes, particularly those with short half-lives like many oncogenes and anti-apoptotic factors.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to CDK9 inhibition (e.g., MV4-11, HCT116, or a relevant cancer cell line).
-
Culture: Culture cells in appropriate media and conditions until they reach ~70-80% confluency for adherent cells or a density of ~0.5 x 10⁶ cells/mL for suspension cells.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to the desired final concentrations in the cell culture medium. Include a vehicle control (DMSO only).
-
Dose-Response and Time-Course:
-
To determine the optimal concentration, perform a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 6 or 24 hours).[9] Assess CDK9 protein levels by Western blot to determine the DC₅₀ (concentration for 50% degradation).
-
To determine the optimal time point, perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) using the determined optimal concentration.[9]
-
-
Experimental Treatment: Plate cells in triplicate for each condition (Vehicle control, this compound). Treat cells with the pre-determined optimal concentration and duration.
-
Harvesting: After treatment, harvest cells. For adherent cells, wash with PBS and lyse directly in the plate with RNA lysis buffer. For suspension cells, pellet by centrifugation, wash with PBS, and lyse. Proceed immediately to RNA extraction or flash-freeze the pellet in liquid nitrogen and store at -80°C.
Protocol 2: RNA Extraction and Quality Control (QC)
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
RNA Integrity Check: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for standard poly(A)-based RNA-seq library preparation. For samples that may be partially degraded, specialized library preparation kits may be necessary.[12][13]
Protocol 3: RNA-Sequencing and Bioinformatic Analysis
-
Library Preparation:
-
Starting with 100 ng - 1 µg of total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA or NEBNext Ultra II Directional RNA Library Prep Kit).
-
This process typically involves:
-
mRNA isolation via poly(A) selection.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification of the library.
-
-
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq, NextSeq) to generate 50-150 bp paired-end reads. Aim for a sequencing depth of at least 20 million reads per sample.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome (human, mouse, etc.) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[14]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and perform differential expression analysis between the PROTAC-treated and vehicle control groups.[14] Genes with an adjusted p-value (FDR) < 0.05 and a |log₂(Fold Change)| > 1 are typically considered significantly dysregulated.
Protocol 4: qRT-PCR Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
-
Primer Design/Selection: Design or select validated primers for a set of differentially expressed genes identified from RNA-seq (including both up- and down-regulated genes) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, TBP) for normalization.[15][16]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix. A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA (diluted 1:10)
-
3 µL Nuclease-free water
-
-
Thermal Cycling: Run the reactions on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to ensure product specificity.
-
Data Analysis:
-
Calculate the average Cycle threshold (Ct) value for each triplicate.
-
Normalize the Ct value of the gene of interest (GOI) to the geometric mean of the housekeeping genes (HKG): ΔCt = Ct(GOI) - Ct(HKG) .
-
Calculate the difference in ΔCt between the treated and control samples: ΔΔCt = ΔCt(Treated) - ΔCt(Control) .
-
Calculate the fold change in gene expression as 2-ΔΔCt .
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Summary of RNA-Seq Quality Control
| Sample ID | Concentration (ng/µL) | A260/A280 | RIN | Total Reads | % Mapped Reads |
|---|---|---|---|---|---|
| Control_1 | 152.4 | 2.05 | 9.8 | 25,102,345 | 94.1% |
| Control_2 | 148.9 | 2.06 | 9.7 | 26,345,112 | 93.8% |
| Control_3 | 155.1 | 2.05 | 9.9 | 24,889,567 | 94.5% |
| Degrader_1 | 160.2 | 2.04 | 9.6 | 27,011,456 | 93.5% |
| Degrader_2 | 157.6 | 2.05 | 9.8 | 25,987,654 | 94.2% |
| Degrader_3 | 161.5 | 2.06 | 9.7 | 26,554,321 | 93.9% |
Table 2: Top Differentially Expressed Genes (RNA-Seq)
| Gene Symbol | log₂(Fold Change) | p-value | Adjusted p-value (FDR) | Description |
|---|---|---|---|---|
| MYC | -2.58 | 1.2e-50 | 4.5e-46 | MYC Proto-Oncogene |
| MCL1 | -2.15 | 3.4e-45 | 8.1e-41 | MCL1 Apoptosis Regulator |
| CCND1 | -1.89 | 7.8e-38 | 1.1e-33 | Cyclin D1 |
| JUN | -1.75 | 2.1e-35 | 2.5e-31 | Jun Proto-Oncogene |
| FOS | -1.68 | 9.9e-34 | 1.0e-29 | Fos Proto-Oncogene |
| CDKN1A | 1.55 | 5.6e-30 | 4.8e-26 | Cyclin Dependent Kinase Inhibitor 1A |
| GADD45A | 1.82 | 8.2e-28 | 6.3e-24 | Growth Arrest and DNA Damage Inducible Alpha |
Table 3: qRT-PCR Validation of Selected Genes
| Gene Symbol | Average ΔΔCt | Fold Change (2-ΔΔCt) | RNA-Seq Fold Change |
|---|---|---|---|
| MYC | 2.45 | 0.18 | 0.17 |
| MCL1 | 2.01 | 0.25 | 0.23 |
| CCND1 | 1.95 | 0.26 | 0.27 |
| CDKN1A | -1.62 | 3.07 | 2.93 |
| GADD45A | -1.79 | 3.46 | 3.53 |
Conclusion
The degradation of CDK9 by this compound offers a powerful method for disrupting oncogenic transcription programs. The protocols outlined in this document provide a robust workflow for quantifying the resulting changes in gene expression. Global transcriptomic profiling via RNA-seq, coupled with targeted validation by qRT-PCR, allows for a comprehensive understanding of the degrader's mechanism of action and its potential as a therapeutic agent. Careful experimental design and adherence to quality control standards are paramount for generating reliable and reproducible data.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. Comparison of RNA-Sequencing Methods for Degraded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC CDK9 Degrader-6 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-6 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inducing the proteasomal degradation of CDK9, this PROTAC (Proteolysis Targeting Chimera) effectively downregulates the expression of anti-apoptotic proteins, such as Mcl-1, making it a promising agent in cancer therapy.[1] The therapeutic potential of this compound can be significantly enhanced through strategic combination with other anticancer agents. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other cancer therapies.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon entering the cell, it forms a ternary complex with CDK9 and the E3 ligase, leading to the ubiquitination of CDK9. This "tagging" with ubiquitin marks CDK9 for degradation by the proteasome, resulting in its clearance from the cell.
References
Troubleshooting & Optimization
PROTAC CDK9 degrader-6 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-6. The information is designed to address specific experimental challenges and provide guidance on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PROTAC CDK9 degraders?
A1: While specific off-target data for this compound is not extensively published, studies on other CDK9 PROTACs, such as B03 and dCDK9-202, have revealed potential off-targets. The primary off-targets of concern are typically other members of the cyclin-dependent kinase (CDK) family due to the conserved ATP-binding site.[1][2] For instance, some CDK9 degraders may show activity against CDK2, CDK5, and CDK7.[3] Additionally, if the PROTAC utilizes a cereblon (CRBN) E3 ligase binder like thalidomide or its analogs, off-target degradation of neosubstrates such as IKZF1 and IKZF3 can occur.[4] Global proteomics studies are the most reliable method for identifying unintended protein degradation.[5][6]
Q2: How can I minimize off-target effects in my experiments?
A2: Mitigating off-target effects is crucial for ensuring the specificity of your results. Here are several strategies:
-
Optimize PROTAC Concentration: Use the lowest concentration of the PROTAC that effectively degrades CDK9. A dose-response experiment is essential to determine the optimal concentration.
-
Time-Course Analysis: Perform a time-course experiment to identify the earliest time point at which CDK9 degradation is observed, minimizing the duration of exposure and potential for downstream, indirect effects.[4]
-
Use of Controls: Always include negative controls, such as an inactive epimer of the PROTAC that cannot bind the E3 ligase, to distinguish between targeted degradation and other cellular effects.
-
Linker and E3 Ligase Ligand Modification: If you are in a position to modify the PROTAC structure, altering the linker length or the E3 ligase ligand can significantly impact selectivity.[7] For example, modifications to the C5 position of pomalidomide-based E3 ligase ligands have been shown to reduce off-target degradation of zinc finger proteins.
-
Cell Line Selection: The expression levels of the target protein, E3 ligase components, and potential off-targets can vary between cell lines. Choose a cell line that has a favorable expression profile for your experiment.
Q3: My PROTAC CDK9 degrader is not showing efficient degradation. What are the possible causes and troubleshooting steps?
A3: Inefficient degradation can stem from several factors. Below is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability | Assess cellular uptake of the PROTAC. If permeability is an issue, consider modifying the PROTAC's physicochemical properties if possible, or using cell lines with higher permeability. |
| Suboptimal Ternary Complex Formation | The linker length and composition are critical for the formation of a stable ternary complex between CDK9, the PROTAC, and the E3 ligase. If you are designing PROTACs, screen a variety of linker lengths. |
| Proteasome Inhibition | Ensure that other treatments or cellular conditions are not inhibiting the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor like MG132 should rescue CDK9 from degradation, confirming a proteasome-dependent mechanism.[4] |
| Incorrect PROTAC Concentration | Perform a dose-response experiment to determine the optimal concentration for degradation. The "hook effect" can occur at high concentrations, leading to reduced degradation due to the formation of binary complexes instead of the productive ternary complex. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative CDK9 PROTACs. This data can serve as a benchmark when evaluating the performance of this compound.
Table 1: Degradation Potency (DC50) of Select CDK9 PROTACs
| PROTAC | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |
| dCDK9-202 | TC-71 | 3.5 | CRBN | [4][8] |
| B03 | MV4-11 | 7.6 | CRBN | [3] |
| F3 (dual degrader) | PC-3 | 33 (for CDK9) | Not Specified | [9] |
| PROTAC 2 | MiaPaCa2 | 158 | Not Specified | [10] |
Table 2: Inhibitory Concentration (IC50) and Selectivity of a CDK9 PROTAC (TB008)
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9 | 3.5 | 1 |
| CDK7 | >1000 | >285 |
| CDK5 | >1000 | >285 |
| CDK4 | >1000 | >285 |
| CDK2 | >1000 | >285 |
| CDK1 | >1000 | >285 |
| Data from a study on novel CDK9 degraders, TB003 and TB008, is used here for illustrative purposes.[11] |
Experimental Protocols & Methodologies
1. Western Blotting for CDK9 Degradation
This protocol is for assessing the degradation of CDK9 in response to PROTAC treatment.
-
Cell Lysis:
-
Culture and treat cells with the desired concentrations of this compound for the specified times.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.[14]
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
2. Global Proteomics using Mass Spectrometry for Off-Target Analysis
This workflow provides an unbiased approach to identify off-target protein degradation.
-
Sample Preparation:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and extract proteins as described in the Western blot protocol.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[15]
-
Digest the proteins into peptides using trypsin overnight.[15]
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if desired.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[16]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[17]
-
Identify and quantify proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets.
-
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay can be used to confirm that the PROTAC is forming a ternary complex with CDK9 and the E3 ligase.
-
Assay Components:
-
Tagged CDK9 protein (e.g., GST-CDK9)
-
Tagged E3 ligase (e.g., His-CRBN)
-
FRET donor-conjugated antibody against one tag (e.g., Tb-anti-GST)
-
FRET acceptor-conjugated antibody against the other tag (e.g., AF488-anti-His)
-
This compound
-
-
Procedure:
-
In a microplate, combine the tagged proteins, antibodies, and a serial dilution of the PROTAC.[2]
-
Incubate the plate to allow for complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.[18]
-
Calculate the TR-FRET ratio. A bell-shaped curve is expected, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the hook effect.[2]
-
Visualizations
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and negative elongation factors to promote transcriptional elongation.
Caption: A typical workflow for identifying and validating the off-target effects of a PROTAC degrader.
Caption: A decision tree to guide troubleshooting efforts when encountering inefficient degradation of the target protein.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biorxiv.org [biorxiv.org]
- 18. tandfonline.com [tandfonline.com]
Optimizing PROTAC CDK9 degrader-6 linker length for improved efficacy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the optimization of linker length for PROTAC CDK9 degrader-6 and related molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI), in this case, CDK9, and the ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][2] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3] The linker's length, composition, and attachment points are crucial for achieving the correct spatial orientation between CDK9 and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
Q2: How does linker length specifically impact the efficacy of a CDK9 degrader?
A2: Linker length is a key determinant of a PROTAC's degradation potency. An optimal linker length is essential for forming a stable ternary complex.[4]
-
Linker Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both CDK9 and the E3 ligase. This failure to form a ternary complex results in no degradation.[4]
-
Optimal Linker Length: The ideal length allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of CDK9 and potent degradation.
-
Linker Too Long: An excessively long linker can lead to a less stable or unproductive ternary complex, where the two proteins are not positioned correctly for ubiquitin transfer. This can significantly decrease degradation efficiency.[4]
This relationship often demonstrates a "hook effect," where potency increases with linker length up to an optimal point before declining.
Q3: My CDK9 PROTAC shows good binding to CDK9 and the E3 ligase independently, but poor degradation in cells. What are the likely linker-related issues?
A3: This is a common challenge. If binary binding affinities are strong but degradation is weak, the issue often lies in the formation of a productive ternary complex. Consider the following:
-
Incorrect Linker Length: As discussed in Q2, the linker may be too short or too long, preventing effective ternary complex formation.
-
Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule. A highly flexible or rigid linker might not adopt the correct conformation.[5] Furthermore, properties influenced by the linker, such as solubility and cell permeability, may be suboptimal, preventing the molecule from reaching its intracellular target.[2][]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the CDK9 and E3 ligase in a way that the surface lysines on CDK9 are not accessible to the E2 ubiquitin-conjugating enzyme, thus preventing ubiquitination.
Experimental Workflow and Protocols
Optimizing linker length is an empirical process that requires synthesizing and testing a series of compounds.
Diagram: Experimental Workflow for Linker Optimization
Caption: A stepwise workflow for the rational optimization of PROTAC linker length.
Protocol 1: Western Blot for CDK9 Degradation
This is the most direct method to measure the degradation of CDK9 protein.
-
Cell Culture: Plate cancer cells (e.g., MV4-11, HCT116) in 6-well plates and allow them to adhere overnight.[3][7]
-
Treatment: Treat cells with a serial dilution of each PROTAC from the linker series (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 6, 12, or 24 hours).[7] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of CDK9 degradation relative to the vehicle control and calculate the DC₅₀ (concentration for 50% degradation).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the anti-proliferative effect of CDK9 degradation.
-
Cell Seeding: Seed cells (e.g., MV4-11) in a 96-well opaque plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader. Calculate the IC₅₀ (concentration for 50% inhibition of cell growth).
Data Presentation
Systematic variation of the linker allows for the establishment of a structure-activity relationship (SAR). A study by Tokarski et al. on CDK9 degraders provides a clear example of how linker length affects potency.[8][9]
Table 1: Example Structure-Activity Relationship for a CDK9 PROTAC Series
| Compound ID | Linker Type | Linker Length (Atoms) | CDK9 DC₅₀ (nM) in MV4-11 cells | Cell Viability IC₅₀ (nM) |
| Cmpd-1 | Alkyl | 8 | >1000 | >1000 |
| Cmpd-2 | Alkyl | 10 | 520 | 610 |
| Cmpd-3 | Alkyl | 12 | 85 | 95 |
| Cmpd-4 | Alkyl | 14 | 250 | 300 |
| Cmpd-5 | PEG | 11 | 410 | 450 |
| Cmpd-6 | PEG | 14 | 50 | 62 |
| Cmpd-7 | PEG | 17 | 180 | 210 |
Note: Data is representative and compiled for illustrative purposes based on published trends for CDK9 degraders.[8][10]
Signaling Pathways and Mechanisms
Diagram: PROTAC Mechanism of Action for CDK9 Degradation
Caption: The catalytic cycle of PROTAC-mediated CDK9 protein degradation.[1]
References
- 1. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with PROTAC CDK9 degrader-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC CDK9 degrader-6. The information is designed to help address common issues and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag CDK9 with ubiquitin, marking it for degradation by the proteasome.[1][2][3][4] This targeted degradation leads to the downregulation of CDK9-regulated proteins, such as Mcl-1, and can induce apoptosis in cancer cells.[3]
Q2: What are the reported DC50 values for this compound?
A2: The half-maximal degradation concentration (DC50) for this compound has been reported to be approximately 0.10 μM for the CDK9-42 isoform and 0.14 μM for the CDK9-55 isoform.[1] It is important to note that optimal concentrations may vary depending on the cell line and experimental conditions.
Q3: How quickly can I expect to see CDK9 degradation?
A3: Time-course experiments have shown that this compound can induce CDK9 degradation in as little as 2 hours, with effects reaching a plateau around 4 to 6 hours of incubation.[1] The suppression of CDK9 levels has been observed to last for at least 24 hours.[1]
Troubleshooting Guide
Issue 1: No or Low CDK9 Degradation
If you are observing minimal or no degradation of CDK9 after treatment with this compound, consider the following troubleshooting steps:
Possible Cause 1: Suboptimal PROTAC Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. It is recommended to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the ideal working concentration.
Possible Cause 2: Insufficient Incubation Time
-
Solution: Conduct a time-course experiment to assess CDK9 degradation at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the optimal incubation period for your experimental setup.
Possible Cause 3: Low Cell Permeability
-
Solution: Issues with cellular uptake can limit the effectiveness of a PROTAC.[5][6][7] While specific data for this compound permeability is limited, general strategies to address this include ensuring the use of appropriate solvents for dilution and considering the overall health and confluency of your cells, which can impact uptake.
Possible Cause 4: Impaired Proteasome Function
-
Solution: The activity of PROTACs is dependent on a functional ubiquitin-proteasome system.[2] To confirm that the degradation machinery is active in your cells, you can include a positive control (a compound known to be degraded by the proteasome) or a negative control where cells are pre-treated with a proteasome inhibitor like MG132.[8] Pre-treatment with a proteasome inhibitor should rescue the degradation of CDK9 induced by the PROTAC.
Issue 2: Inconsistent Results or High Variability
Inconsistent results between experiments can be frustrating. Here are some factors to consider:
Possible Cause 1: The "Hook Effect"
-
Explanation: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[7][9][10] This is due to the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the productive ternary complex, which inhibits degradation.[8][9][10]
-
Solution: If you are using high concentrations of the PROTAC, test a broader range of lower concentrations in a dose-response curve to see if degradation improves at a lower dose.
Possible Cause 2: Cell Line Variability
-
Solution: The expression levels of CDK9 and the specific E3 ligase recruited by this compound can vary between cell lines, impacting degradation efficiency. It is advisable to confirm the expression of these proteins in your chosen cell line via Western blot or other methods.
Possible Cause 3: Experimental Technique
-
Solution: Ensure consistency in your experimental protocol, including cell seeding density, passage number, and treatment conditions. For Western blotting, ensure consistent protein loading and transfer efficiency. It is recommended to start with a cell confluency of around 70% for treatment.[11]
Issue 3: Off-Target Effects
Observing changes in proteins other than CDK9 can indicate off-target effects.
Possible Cause 1: Lack of Selectivity
-
Explanation: While designed to be specific, PROTACs can sometimes induce the degradation of other proteins.[12][13] This can be due to the promiscuity of the warhead or the E3 ligase ligand, or the formation of unproductive ternary complexes.[10]
-
Solution: To assess selectivity, perform global proteomics analysis to identify other proteins that are downregulated upon treatment.[14] Additionally, you can test the effect of the PROTAC on the levels of other closely related CDKs to confirm its specificity for CDK9.[3]
Possible Cause 2: Indirect Effects
-
Explanation: The degradation of a key protein like CDK9, which is a transcriptional regulator, can lead to downstream changes in the expression of other proteins.[15][16][17]
-
Solution: To distinguish between direct degradation and indirect transcriptional effects, you can measure the mRNA levels of the off-target protein.[14] A direct off-target degradation would likely not involve a change in mRNA levels, whereas a downstream transcriptional effect would.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (CDK9-42 isoform) | 0.10 μM | Not specified | [1] |
| DC50 (CDK9-55 isoform) | 0.14 μM | Not specified | [1] |
| Effective Concentration | 1 μM | MV411 cells | [1] |
| Time to Onset of Degradation | ~2 hours | Not specified | [1] |
| Time to Plateau of Degradation | ~4-6 hours | Not specified | [1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of CDK9 Degradation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 70-80% confluency on the day of treatment.
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM). Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 6 hours), based on time-course experiments or literature values.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities for CDK9 and the loading control. Normalize the CDK9 signal to the loading control and then to the vehicle control to determine the percentage of remaining CDK9 at each concentration. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 value.
Visualizations
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
Caption: Standard experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of PROTAC CDK9 degrader-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC CDK9 degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. This targeted protein degradation approach offers a potential therapeutic strategy for diseases where CDK9 activity is dysregulated, such as in certain cancers.
Q2: What are the reported DC50 values for this compound?
A2: this compound has been shown to effectively degrade CDK9 isoforms. The half-maximal degradation concentration (DC50) values are reported as 0.03 μM for the CDK942 isoform and 0.05 μM for the CDK955 isoform[1].
Q3: What are the common challenges when working with PROTACs like CDK9 degrader-6?
A3: Common challenges with PROTACs often relate to their physicochemical properties due to their high molecular weight and complex structures. These challenges primarily include poor solubility and stability, which can impact experimental reproducibility and in vivo efficacy. Researchers may also encounter issues with cell permeability and the "hook effect," where the degradation efficiency decreases at higher concentrations of the PROTAC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitation of the compound upon dilution into aqueous buffers (e.g., PBS, cell culture media).
-
Inconsistent results in cellular assays.
-
Low signal in biophysical assays.
Possible Causes:
-
High lipophilicity and molecular weight of the PROTAC molecule.
-
Aggregation of the PROTAC in aqueous solutions.
-
Incorrect solvent or pH of the buffer.
Solutions:
| Solution | Description | Considerations |
| Co-solvents | Use of a small percentage of an organic co-solvent such as DMSO or ethanol in the final aqueous solution. | Ensure the final co-solvent concentration is compatible with the experimental system and does not cause cellular toxicity. Typically, <0.5% DMSO is recommended for cell-based assays. |
| Formulation Strategies | Employ formulation techniques such as the use of surfactants, cyclodextrins, or creating amorphous solid dispersions (ASDs).[2][3] | These strategies are particularly important for in vivo studies to enhance bioavailability. For in vitro work, simpler methods are usually preferred. |
| pH Adjustment | If the PROTAC has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. | Determine the pKa of the molecule to guide pH selection. Ensure the chosen pH is compatible with the biological assay. |
| Sonication | Brief sonication of the solution can help to break up aggregates and improve dissolution. | Use a bath sonicator to avoid localized heating and potential degradation of the compound. |
Issue 2: Compound Instability
Symptoms:
-
Loss of activity over time when stored in solution.
-
Appearance of degradation peaks in analytical assays (e.g., HPLC, LC-MS).
-
Inconsistent experimental results between freshly prepared and stored solutions.
Possible Causes:
-
Hydrolysis of labile functional groups in the linker or ligands.
-
Oxidation of the molecule.
-
Photodegradation.
-
Instability in certain solvents, particularly at room temperature.
Solutions:
| Solution | Description | Considerations |
| Proper Storage | Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution can prevent multiple freeze-thaw cycles. | Studies have shown that most compounds are stable in DMSO for extended periods when stored properly, but water absorption can lead to degradation.[4][5] |
| Use of Fresh Solutions | Whenever possible, prepare fresh working solutions from a frozen stock immediately before use. | This minimizes the risk of degradation that can occur in aqueous buffers or at room temperature. |
| Inert Atmosphere | For compounds prone to oxidation, store solutions under an inert atmosphere (e.g., nitrogen or argon). | This is particularly important for long-term storage or for compounds with known oxidative liabilities. |
| Stability Assessment | Perform a stability study by incubating the PROTAC in the relevant experimental buffer and analyzing its integrity over time by LC-MS. | This will provide empirical data on the compound's stability under your specific experimental conditions. |
Issue 3: Inconsistent or No Degradation of CDK9
Symptoms:
-
Western blot analysis shows no reduction in CDK9 protein levels after treatment.
-
High variability in CDK9 degradation between replicate experiments.
-
The "hook effect" is observed, with decreased degradation at higher concentrations.
Possible Causes:
-
Poor cell permeability of the PROTAC.
-
Low expression of the recruited E3 ligase in the cell line being used.
-
Formation of unproductive binary complexes at high concentrations (hook effect).
-
Experimental artifacts (e.g., issues with Western blotting).
Solutions:
| Solution | Description | Considerations |
| Optimize Concentration and Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for CDK9 degradation. | This will help to identify the optimal window for degradation and avoid the hook effect. |
| Cell Line Selection | Ensure the chosen cell line expresses sufficient levels of the E3 ligase recruited by this compound. | If the E3 ligase is unknown, consider screening a panel of cell lines with known E3 ligase expression profiles. |
| Permeability Assessment | If poor permeability is suspected, consider using cellular thermal shift assays (CETSA) or cell-based target engagement assays to confirm intracellular target binding. | Modifications to the linker by incorporating more polar groups can sometimes improve permeability.[6][7][8] |
| Control Experiments | Include appropriate controls in your experiments, such as a negative control PROTAC that does not bind to the E3 ligase or CDK9, and a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent. | These controls are crucial for validating that the observed loss of protein is due to the intended mechanism of action. |
Quantitative Data Summary
Table 1: Degradation Potency of this compound
| Target Isoform | DC50 (μM) | Cell Line | Reference |
| CDK942 | 0.03 | Not specified | [1] |
| CDK955 | 0.05 | Not specified | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
High-performance liquid chromatography (HPLC) system (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Plate: Add a small volume (e.g., 2 µL) of each DMSO concentration to triplicate wells of a 96-well plate. Include DMSO-only wells as a control.
-
Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well. The final DMSO concentration should be 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in turbidity compared to the DMSO control indicates precipitation. The highest concentration that does not show precipitation is the kinetic solubility.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. Calculate the concentration based on a standard curve.
-
HPLC Analysis: For more precise quantification, analyze the supernatant by HPLC.
-
Protocol 2: In Vitro Stability Assay in Solution
This protocol outlines a method to assess the stability of this compound in a buffered solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
LC-MS system
Procedure:
-
Prepare Test Solution: Prepare a working solution of this compound at a final concentration of 10 µM in PBS (with a final DMSO concentration of ≤0.5%).
-
Time Points: Aliquot the test solution into several vials, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials at 37°C.
-
Sample Analysis: At each time point, remove a vial and immediately analyze the sample by LC-MS. The time point 0 sample should be analyzed immediately after preparation.
-
Data Analysis: Quantify the peak area of the parent PROTAC molecule at each time point. Plot the percentage of the remaining PROTAC against time to determine its stability profile.
Protocol 3: Western Blot for CDK9 Degradation
This protocol describes a standard Western blot procedure to measure the degradation of CDK9 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known CDK9 expression)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies (anti-CDK9 and loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for CDK9 and the loading control. Normalize the CDK9 signal to the loading control and then to the vehicle control to determine the percentage of remaining CDK9.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor CDK9 degradation.
Caption: Simplified CDK9 signaling pathway and impact of degradation.
References
- 1. This compound | CDK9 PROTAC | CAS 2935587-91-8 | 美国InvivoChem [invivochem.cn]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming resistance to PROTAC CDK9 degrader-6 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-6 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by hijacking the cell's natural ubiquitin-proteasome system. One end of the PROTAC binds to CDK9, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.[1][2][3] This leads to the downregulation of short-lived anti-apoptotic proteins like MCL1 and MYC, whose transcription is dependent on CDK9 activity.[1][4][5]
Q2: What are the expected downstream effects of successful CDK9 degradation?
A2: Successful degradation of CDK9 by this compound should lead to several observable downstream effects. These include a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAP II), specifically at Serine 2 (Ser2).[1] This, in turn, suppresses the transcription of key oncogenes and survival proteins, most notably MCL1 and MYC.[1][4] Consequently, researchers can expect to observe an induction of apoptosis (cell death) and an inhibition of cancer cell proliferation.[5][6]
Q3: What are the known DC50 values for this compound?
A3: this compound has been shown to effectively degrade both major isoforms of CDK9. The reported 50% degradation concentration (DC50) values are 0.10 µM for the CDK9-42 isoform and 0.14 µM for the CDK9-55 isoform.[7]
Q4: How quickly can I expect to see CDK9 degradation after treatment?
A4: Degradation of CDK9 can be observed relatively quickly. In MV411 cells treated with 1 µM of this compound, degradation begins as early as 2 hours post-treatment, reaching a plateau around 4 hours.[7] The suppressive effect on CDK9 levels can last for at least 24 hours.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on potential resistance mechanisms and suboptimal results.
Issue 1: No or Reduced CDK9 Degradation Observed
Possible Cause 1: Acquired Resistance via CDK9 Mutation
-
Explanation: A primary mechanism of resistance to CDK9-targeting compounds, including PROTACs, is the acquisition of mutations in the CDK9 kinase domain. The L156F mutation, for instance, can cause steric hindrance that disrupts the binding of the PROTAC's warhead to CDK9, thereby preventing the formation of the ternary complex required for degradation.[4][8][9] Even PROTACs have shown decreased efficacy against this mutation.[4]
-
Troubleshooting Steps:
-
Sequence CDK9: In cell lines that have developed resistance after prolonged exposure, perform Sanger sequencing or whole-exome sequencing to check for mutations in the CDK9 gene, particularly in the kinase domain.[8]
-
Test Alternative Degraders: If the L156F mutation is confirmed, consider using compounds with a different chemical scaffold that may still bind effectively to the mutated kinase. For example, the compound IHMT-CDK9-36 was developed to overcome resistance mediated by the L156F mutation.[4][8]
-
Possible Cause 2: Issues with the Ubiquitin-Proteasome System (UPS)
-
Explanation: The efficacy of any PROTAC is entirely dependent on a functional UPS. If components of the E3 ligase complex (e.g., Cereblon [CRBN] or VHL) are mutated or downregulated, or if the proteasome itself is inhibited, degradation will not occur.
-
Troubleshooting Steps:
-
Confirm E3 Ligase Expression: Verify the expression levels of the relevant E3 ligase components in your cell line via Western blot or qPCR.
-
Use Control Compounds: Treat cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) prior to and during treatment with this compound. A rescue of CDK9 degradation in the presence of these inhibitors confirms that the PROTAC is functioning through the intended pathway.[10][11]
-
Evaluate Ternary Complex Formation: If possible, perform co-immunoprecipitation or in vitro pull-down assays to confirm that the PROTAC can form a ternary complex with CDK9 and the E3 ligase.[12]
-
Issue 2: CDK9 is Degraded, but No Downstream Phenotype (e.g., Apoptosis) is Observed
Possible Cause 1: Compensatory Signaling Pathways
-
Explanation: Cancer cells can develop resistance by upregulating parallel survival pathways that compensate for the loss of CDK9-mediated transcription. For example, resistance to BCL2 inhibitors has been linked to the compensatory activity of MCL-1; similarly, other pro-survival mechanisms might be activated.[13]
-
Troubleshooting Steps:
-
Perform RNA-seq/Proteomics: Analyze global changes in gene and protein expression after treatment to identify upregulated survival pathways.
-
Combination Therapy: Based on the identified compensatory mechanisms, consider combination therapies. For example, if YAP1/TEAD signaling is upregulated, co-targeting this pathway may restore sensitivity.[14] Combining CDK9 degraders with other agents like TRAIL has also been shown to be effective in overcoming resistance.[6]
-
Possible Cause 2: Cell Line Insensitivity
-
Explanation: The "transcriptional addiction" that makes some cancer cells highly sensitive to CDK9 inhibition is not universal.[4] Cells that do not rely heavily on the transcription of short-lived proteins like MYC or MCL1 for survival may be inherently less sensitive to CDK9 degradation.
-
Troubleshooting Steps:
-
Profile Baseline Expression: Characterize the baseline expression levels of key CDK9 targets (MYC, MCL1) in your cell line. High baseline expression may correlate with higher sensitivity.
-
Test in Multiple Cell Lines: Compare the effects of the degrader across a panel of cancer cell lines with different genetic backgrounds and transcriptional profiles to identify sensitive models.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other CDK9-Targeting Compounds
| Compound | Target(s) | Assay Type | Cell Line/System | Potency (DC50/IC50) | Reference |
|---|---|---|---|---|---|
| This compound | CDK9 (isoform 42) | Degradation | - | DC50: 0.10 µM | [7] |
| This compound | CDK9 (isoform 55) | Degradation | - | DC50: 0.14 µM | [7] |
| dCDK9-202 | CDK9 | Degradation | TC-71 | DC50: 3.5 nM | [10][11] |
| dCDK9-202 | CDK9 | Proliferation | TC-71 | IC50: 8.5 nM | [11] |
| THAL-SNS-032 | CDK9 | Proliferation | MOLM13 | - | [4] |
| THAL-SNS-032 | CDK9 | Proliferation | MOLM13-BR (Resistant) | - | [4] |
| B03 | CDK9 | Degradation | Acute Myeloid Leukemia Cells | DC50: 7.6 nM | [15] |
| PROTAC 2 | CDK9 | Degradation | - | DC50: 158 nM |[13] |
Key Experimental Protocols
Western Blot for CDK9 Degradation
-
Objective: To quantify the reduction in CDK9 protein levels following treatment with this compound.
-
Methodology:
-
Cell Seeding: Plate cancer cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against CDK9 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing CDK9 levels to the loading control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of CDK9 degradation on cancer cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
CRISPR/Cas9-mediated Gene Editing to Validate Resistance
-
Objective: To functionally validate if a specific mutation (e.g., L156F) in CDK9 confers resistance to this compound.
-
Methodology:
-
Guide RNA Design: Design a single guide RNA (sgRNA) targeting the region of the CDK9 gene where the mutation is to be introduced.
-
Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (e.g., L156F) flanked by homology arms.[8]
-
Transfection: Co-transfect the Cas9 nuclease, the specific sgRNA, and the ssODN donor template into the parental (sensitive) cancer cell line using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker on the plasmid) and isolate single-cell clones.
-
Genotype Verification: Expand the clones and perform genomic DNA extraction. Use Sanger sequencing to verify the successful knock-in of the desired mutation.[8]
-
Functional Testing: Treat the edited clones and the parental cells with this compound and perform cell viability and Western blot assays to confirm that the mutation confers resistance.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: CDK9 Signaling Pathway and Point of PROTAC Intervention.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcsciences.com [lcsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 degradation Inhibits Gastroesophageal Cancer growth and Overcomes Radiation Resistance by Increasing Chromatin Accessibility and Downregulating YAP1/TEAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing toxicity of PROTAC CDK9 degrader-6 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of PROTAC CDK9 degrader-6.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of in vivo toxicity for this compound?
A1: The in vivo toxicity of this compound can stem from several factors:
-
On-target, off-tumor toxicity: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription in both cancerous and healthy cells.[1][2][3] Degrading CDK9 in non-cancerous tissues can lead to adverse effects. For instance, a CDK9 degrader known as THAL-SNS-032 was reported to cause severe gastrointestinal disorders in mouse models due to on-target, off-tumor effects.[1]
-
Off-target toxicity: The PROTAC molecule may bind to and degrade proteins other than CDK9, leading to unforeseen side effects. This can be due to the CDK9-binding component (warhead), the E3 ligase-recruiting ligand, or the linker. Rigorous selectivity studies are essential to identify and mitigate these effects.[4]
-
E3 Ligase-Related Toxicity: The ligand used to recruit an E3 ligase (e.g., cereblon or VHL) can have its own pharmacological effects. For example, immunomodulatory imide drugs (IMiDs) that bind to cereblon can have known clinical side effects.
-
Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid clearance can necessitate higher doses, potentially increasing systemic exposure and toxicity.[5] Conversely, very long half-life could lead to target over-degradation and toxicity.
-
Immune Response: As large molecules, PROTACs have the potential to be immunogenic, which could lead to toxicity and reduced efficacy.
Q2: How can I mitigate on-target, off-tumor toxicity?
A2: Several strategies can be employed to minimize on-target toxicity in normal tissues while maintaining anti-tumor efficacy:
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can increase its concentration at the tumor site and reduce exposure to healthy tissues.[5][6] Examples include folate-PEG-PROTAC micelles that target folate receptors overexpressed on tumor cells.[5]
-
Conditionally Active PROTACs: These are designed to be activated only in the tumor microenvironment.
-
Hypoxia-Activated PROTACs: These molecules are "caged" and become active only in the hypoxic conditions characteristic of many solid tumors.[7]
-
Photoactivatable PROTACs (opto-PROTACs): Light is used to activate the PROTAC in a specific location, offering high spatiotemporal control, though this is primarily for preclinical settings.[8]
-
-
Optimize Dosing and Schedule: Careful dose-finding studies are crucial. Using the minimum effective dose and optimizing the dosing schedule (e.g., intermittent vs. continuous dosing) can help manage on-target toxicity. The catalytic nature of PROTACs may allow for lower doses compared to traditional inhibitors.[7]
Q3: What are the common off-target effects of CDK9 degraders and how can they be assessed?
A3: Off-target effects are highly specific to the individual PROTAC molecule. For CDK9 degraders, potential off-targets include other CDK family members due to the conserved ATP-binding pocket.[1][9] For example, the parent inhibitor of a CDK9 degrader might have activity against CDK2, CDK5, or other kinases.[2]
Assessment of Off-Target Effects:
-
Proteomics Profiling: Unbiased mass spectrometry-based proteomics can provide a global view of protein level changes in cells or tissues treated with the PROTAC, revealing unexpected protein degradation.
-
Kinome Scanning: In vitro kinase panels can be used to assess the binding affinity of the PROTAC's warhead against a wide range of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement and identify off-targets in a cellular context.
Troubleshooting Guides
Issue 1: Severe Weight Loss and Morbidity Observed in Animal Models
| Potential Cause | Troubleshooting Steps |
| On-target toxicity in the gastrointestinal (GI) tract or other vital organs. | 1. Reduce the dose and/or frequency of administration. 2. Evaluate alternative dosing routes that might alter the biodistribution. 3. Perform histopathological analysis of major organs (liver, spleen, kidney, GI tract) to identify affected tissues. 4. Consider a targeted delivery strategy if systemic on-target toxicity is confirmed. |
| Off-target toxicity. | 1. Conduct a proteomics study on affected tissues to identify any unintended degraded proteins. 2. Synthesize a negative control PROTAC with a mutated warhead or E3 ligase ligand to confirm that the toxicity is mechanism-dependent. |
| Vehicle-related toxicity. | 1. Dose a cohort of animals with the vehicle alone to rule out toxicity from the formulation. 2. Test alternative, well-tolerated vehicle formulations. |
Issue 2: Lack of Tumor Regression at Doses That Cause Systemic Toxicity
| Potential Cause | Troubleshooting Steps |
| Narrow therapeutic window. | 1. Optimize the dosing schedule. Intermittent dosing might allow for recovery of normal tissues while still providing sufficient anti-tumor activity. 2. Combine with other agents. A synergistic combination may allow for a lower, less toxic dose of the CDK9 degrader. CDK9 inhibitors have shown synergy with BCL2 inhibitors like venetoclax.[1] 3. Investigate targeted delivery options to widen the therapeutic window.[5] |
| Poor tumor penetration. | 1. Measure the concentration of the PROTAC in tumor tissue vs. plasma. 2. Modify the linker or other physicochemical properties of the PROTAC to improve its ability to penetrate solid tumors. |
| Drug resistance. | 1. Analyze tumor samples for potential resistance mechanisms, such as mutations in CDK9 or components of the ubiquitin-proteasome system. |
Quantitative Data Summary
The following tables summarize representative data for different CDK9 degraders found in the literature. Note: This data is not specific to "this compound" but is provided as a reference for typical performance.
Table 1: In Vitro Degradation and Anti-proliferative Activity of Representative CDK9 Degraders
| Compound | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Reference |
| dCDK9-202 | TC-71 | 3.5 | >99 | 8.5 | [10][11] |
| B03 | MV4-11 | 7.6 | ~100 | - | [12] |
| PROTAC 2 | MiaPaCa2 | 158 | ~100 | - | [1] |
| TB008 | - | - | - | 3.5 | [13] |
¹DC₅₀: Concentration for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Concentration for 50% inhibition of cell proliferation.
Table 2: In Vivo Anti-Tumor Efficacy of a Representative CDK9 Degrader (dCDK9-202)
| Animal Model | Dosing | Tumor Growth Inhibition | Observed Toxicity | Reference |
| TC-71 Xenograft | 10 mg/kg, single IV injection | Significant tumor growth inhibition | No signs of toxicity in mice | [10][11] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) of a single sex.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Dose Groups: Establish at least 3-4 dose groups with a vehicle control group. Doses should be selected based on in vitro efficacy data.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) according to the planned dosing schedule (e.g., daily for 5 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Protocol 2: Western Blot Analysis of CDK9 Degradation in Tumor Tissue
-
Animal Model: Use tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Treatment: Dose animals with this compound at a tolerated dose. Include a vehicle control group.
-
Tissue Collection: At various time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize the animals and excise the tumors.
-
Protein Extraction: Snap-freeze tumors in liquid nitrogen. Homogenize the tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CDK9. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control to determine the percentage of remaining CDK9 relative to the vehicle-treated group.
Visualizations
Caption: Mechanism of on-target toxicity for this compound.
Caption: Experimental workflow for in vivo toxicity and efficacy assessment.
Caption: Logical relationship of strategies to minimize PROTAC toxicity.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Cell line-specific efficacy of PROTAC CDK9 degrader-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC CDK9 degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of CDK9, which subsequently marks it for degradation by the 26S proteasome.[1][2] This event removes CDK9 from the cell, inhibiting its function in transcriptional regulation.
Q2: What is the primary cellular function of CDK9?
A2: CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors. This action releases RNAP II from promoter-proximal pausing, allowing for productive transcriptional elongation of many genes, including short-lived anti-apoptotic proteins and oncogenes like MCL-1 and MYC.[4][5] Dysregulation of CDK9 is implicated in various cancers, making it a valuable therapeutic target.[3]
Q3: In which cell lines has this compound or similar degraders demonstrated efficacy?
A3: this compound has been shown to effectively degrade CDK9 in the human acute myeloid leukemia (AML) cell line MV4-11.[1] A similar potent and selective PROTAC CDK9 degrader, dCDK9-202, has demonstrated strong anti-proliferative activity in the Ewing's sarcoma cell line TC-71, as well as in multiple other cancer cell lines from the lung, liver, bone, and brain.[6]
Q4: How quickly can CDK9 degradation be observed after treatment?
A4: Degradation of CDK9 can be quite rapid. In MV4-11 cells, treatment with 1 μM this compound resulted in noticeable degradation starting at 2 hours, reaching a plateau at 4 hours.[1] For the highly potent degrader dCDK9-202, a 10 nM treatment in TC-71 cells led to efficient CDK9 reduction within 2 hours and near-complete degradation after 8 hours.[6]
Q5: What are essential controls to include in my experiments?
A5: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: (e.g., DMSO) To assess the baseline protein levels and cell health.
-
Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue CDK9 from degradation, confirming a proteasome-dependent mechanism.[6]
-
E3 Ligase Ligand Control: Co-treatment with an excess of the free E3 ligase ligand (e.g., thalidomide for CRBN-based PROTACs) should competitively inhibit ternary complex formation and block degradation.[6]
-
Inactive Epimer/Negative Control: If available, a structurally similar but inactive version of the PROTAC (e.g., one with a methylated E3 ligase ligand) should not induce degradation.[6]
-
mRNA Level Analysis: Use RT-qPCR to confirm that the reduction in CDK9 protein is due to degradation and not transcriptional repression.[7]
Data Presentation
Table 1: Cell Line-Specific Efficacy of CDK9 Degraders
| Compound | Cell Line | Assay Type | Value | Citation |
| This compound | Not Specified | CDK9 (isoform 42) Degradation | DC₅₀ = 0.10 µM | [1] |
| This compound | Not Specified | CDK9 (isoform 55) Degradation | DC₅₀ = 0.14 µM | [1] |
| dCDK9-202 | TC-71 | CDK9 Degradation | DC₅₀ = 3.5 nM | [8] |
| dCDK9-202 | TC-71 | Cell Viability | IC₅₀ = 8.5 nM | [6] |
| THAL-SNS032 | TC-71 | Cell Viability | IC₅₀ = 21.6 nM | [6] |
| SNS032 (Inhibitor) | TC-71 | Cell Viability | IC₅₀ = 48.9 nM | [6] |
DC₅₀: The concentration required to degrade 50% of the target protein. IC₅₀: The concentration required to inhibit 50% of cell growth/viability.
Visualizations
Caption: Mechanism of this compound action.
Caption: Simplified CDK9 signaling pathway in transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 6. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Phenotypes with PROTAC CDK9 Degrader-6 Treatment
Welcome to the technical support center for PROTAC CDK9 degrader-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.[1][2] This targeted degradation is a catalytic process, allowing a single PROTAC molecule to induce the degradation of multiple CDK9 proteins.[1]
Q2: What are the expected cellular phenotypes after successful CDK9 degradation?
A2: Successful degradation of CDK9 is expected to result in decreased phosphorylation of its downstream targets, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (p-RPB1 Ser2) and reduced levels of anti-apoptotic proteins like Mcl-1.[1] This disruption of transcriptional regulation should lead to cell growth inhibition and induction of apoptosis.[1][3]
Q3: At what concentration and time point should I expect to see CDK9 degradation?
A3: The optimal concentration and time for CDK9 degradation can vary between cell lines. However, studies with similar CDK9 degraders have shown efficient degradation within a few hours (e.g., 2-8 hours) at nanomolar to low micromolar concentrations.[4][5] It is crucial to perform a dose-response and time-course experiment in your specific cell model to determine the optimal conditions.
Troubleshooting Guides
Here we address specific unexpected phenotypes you may encounter during your experiments with this compound.
Scenario 1: No CDK9 Degradation Observed
Question: I treated my cells with this compound, but I don't see any reduction in CDK9 protein levels by Western blot. What could be the issue?
Answer:
Several factors could contribute to the lack of CDK9 degradation. Follow this troubleshooting workflow to identify the potential cause:
Experimental Workflow for Troubleshooting Lack of CDK9 Degradation
Caption: Troubleshooting workflow for absence of CDK9 degradation.
Detailed Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Is the compound degraded? Ensure proper storage of the PROTAC (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions.
-
Is the compound active? If possible, test the compound in a cell-free system or a positive control cell line known to respond.
-
-
Optimize Treatment Conditions:
-
Is the concentration correct? The optimal concentration can be cell-line dependent. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration for CDK9 degradation.
-
Is the time point appropriate? Degradation is a dynamic process. Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to capture the optimal degradation window.
-
-
Check Cellular Components:
-
Is the E3 ligase (Cereblon) expressed? Confirm the expression of CRBN in your cell line by Western blot or qPCR. PROTACs utilizing CRBN will not be effective in cells with low or no expression.
-
Are there mutations in CDK9 or CRBN? While less common, mutations in the binding sites of either protein could prevent the formation of the ternary complex.
-
-
Assess Technical Aspects of the Western Blot:
-
Is the antibody working? Use a validated CDK9 antibody. Run a positive control lysate.
-
Was there an issue with protein transfer or detection? Ensure complete transfer from the gel to the membrane and that the detection reagents are working correctly.
-
Scenario 2: Cell Death is Observed, but CDK9 is Not Degraded
Question: I'm observing significant cytotoxicity, but my Western blot shows that CDK9 levels are unchanged. Is this an off-target effect?
Answer:
This phenotype suggests that the observed cell death may be independent of CDK9 degradation. Here's how to investigate this:
Logical Relationship for Investigating Off-Target Cytotoxicity
Caption: Investigating the causes of cytotoxicity without CDK9 degradation.
Troubleshooting Steps:
-
Assess Off-Target Kinase Inhibition: The warhead of the PROTAC may inhibit other kinases, leading to toxicity.
-
Solution: Perform kinome profiling to assess the selectivity of the PROTAC. Compare the cytotoxic effects to a known CDK9 inhibitor.
-
-
Evaluate General Compound Toxicity: At high concentrations, the PROTAC molecule itself could be causing non-specific toxicity.
-
Solution: Treat cells with an inactive epimer or a version of the PROTAC where the E3 ligase-binding component is modified to prevent binding. If cytotoxicity persists, it's likely a general toxicity issue.
-
-
Investigate Degradation of Other Proteins: PROTACs that recruit CRBN can sometimes induce the degradation of other zinc-finger proteins, which could lead to cell death.[1]
-
Solution: Use proteomic approaches to identify other proteins that are being degraded upon treatment.
-
Scenario 3: Unexpected Changes in Other Signaling Pathways
Question: I've observed CDK9 degradation, but I'm also seeing unexpected changes in pathways not directly regulated by CDK9. Why is this happening?
Answer:
CDK9 has functions beyond transcriptional elongation that could indirectly affect other pathways. Additionally, off-target effects of the PROTAC could be at play.
Signaling Pathway: Expected vs. Unexpected Effects of CDK9 Degradation
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Degradation vs. Inhibition: A Comparative Guide to PROTAC CDK9 Degrader-6 and Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between PROTAC CDK9 degrader-6-induced degradation and traditional inhibition of Cyclin-Dependent Kinase 9 (CDK9). This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of these distinct therapeutic strategies.
The targeting of CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic avenue in oncology. While small molecule inhibitors have traditionally been the primary modality, the advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel approach: targeted protein degradation. This guide focuses on a direct comparison of this compound and conventional CDK9 inhibitors, highlighting their mechanisms, efficacy, and the experimental methods used for their validation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and small molecule inhibitors lies in their mechanism of action.
CDK9 Inhibitors , such as SNS-032 and Flavopiridol, are designed to bind to the active site of the CDK9 kinase domain, typically competing with ATP.[1] This reversible binding blocks the kinase activity of CDK9, preventing the phosphorylation of its substrates, such as the C-terminal domain of RNA Polymerase II, thereby arresting transcription.[2]
This compound , on the other hand, is a heterobifunctional molecule. One end binds to CDK9, while the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism results in the elimination of the entire CDK9 protein, not just the inhibition of its enzymatic activity.
Quantitative Comparison: Potency and Efficacy
The efficacy of a degrader is measured by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded. For an inhibitor, the half-maximal inhibitory concentration (IC50) quantifies the concentration needed to inhibit 50% of the target's activity.
| Compound | Type | Target | DC50/IC50 (nM) | Cell Line/Assay |
| This compound | Degrader | CDK9 | 100 (DC50, 42kDa isoform)140 (DC50, 55kDa isoform)[3] | Not specified |
| SNS-032 | Inhibitor | CDK9 | 4 (IC50)[1][4] | Kinase Assay |
| Flavopiridol (Alvocidib) | Inhibitor | CDK9 | 3 (Ki)[2] | Kinase Assay |
| THAL-SNS-032 | Degrader | CDK9 | - | - |
| 50 (IC50, anti-proliferative)[5] | MOLT4 cells |
Selectivity Profile
A key advantage of PROTACs can be their potential for improved selectivity. While a small molecule inhibitor's selectivity is determined by the unique features of the ATP-binding pocket, a PROTAC's selectivity is also influenced by the availability of surface-exposed lysines for ubiquitination and the geometry of the ternary complex formation.
| Compound | CDK2 (IC50, nM) | CDK7 (IC50, nM) |
| SNS-032 | 38[1][4] | 62[1][4] |
| Flavopiridol | 20-100[6] | 875[6] |
Experimental Protocols
Validating the distinct effects of a degrader versus an inhibitor requires specific experimental approaches.
Western Blotting for CDK9 Degradation
Objective: To determine the extent of CDK9 protein degradation following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., Jurkat, MV4-11) in 6-well plates and allow them to adhere or reach the desired confluency. Treat cells with varying concentrations of this compound or a CDK9 inhibitor for a specified time course (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of CDK9 remaining relative to the vehicle control.
MTT Assay for Cell Viability
Objective: To assess the impact of CDK9 degradation or inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a CDK9 inhibitor for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the IC50 value for anti-proliferative activity.
Summary and Conclusion
This compound and small molecule CDK9 inhibitors represent two distinct and powerful strategies for targeting CDK9.
-
Inhibitors offer a well-established method of blocking kinase activity, with compounds like SNS-032 and Flavopiridol demonstrating low nanomolar potency. Their action is, however, dependent on sustained target occupancy.
-
PROTACs , such as this compound, provide an alternative approach by inducing the complete removal of the CDK9 protein. This can lead to a more profound and durable pharmacological effect.[5] The catalytic nature of PROTACs may also allow for efficacy at lower doses.
The choice between these modalities will depend on the specific therapeutic context, including the desired duration of action, potential for off-target effects, and the development of resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of these two important classes of therapeutics.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
A Head-to-Head Functional Comparison: PROTAC CDK9 Degrader-6 vs. SNS-032
In the landscape of targeted cancer therapeutics, both the selective degradation and inhibition of key cellular regulators have emerged as promising strategies. This guide provides a comparative analysis of two molecules targeting Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription: PROTAC CDK9 degrader-6, a targeted protein degrader, and SNS-032, a small molecule inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action and performance in key functional assays.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between these two compounds lies in their mechanism of action.
This compound operates through a Proteolysis Targeting Chimera (PROTAC) mechanism. This bifunctional molecule simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity facilitates the tagging of CDK9 with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome. This leads to the physical elimination of the CDK9 protein from the cell.
SNS-032 is a potent ATP-competitive inhibitor of cyclin-dependent kinases, with high affinity for CDK2, CDK7, and CDK9. By binding to the active site of these kinases, SNS-032 blocks their enzymatic activity, thereby preventing the phosphorylation of their downstream targets. This inhibition of CDK9-mediated transcription leads to a reduction in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[1][2]
Signaling Pathway and Mechanisms of Action
To visualize these distinct mechanisms, the following diagrams illustrate the CDK9 signaling pathway and the modes of action for both a PROTAC and a kinase inhibitor.
Caption: The CDK9 signaling pathway in transcriptional regulation.
Caption: Contrasting mechanisms of PROTAC-mediated degradation and small molecule inhibition.
Performance in Functional Assays: A Comparative Summary
While direct head-to-head studies comparing this compound and SNS-032 are not extensively available in the public domain, we can compile and compare their performance based on existing data from separate and related studies. The following tables summarize key quantitative data from functional assays.
Table 1: Target Engagement and Degradation
| Compound | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound | Western Blot | MV4-11 | DC50 (CDK9 p42 isoform) | 0.10 µM | [1] |
| Western Blot | MV4-11 | DC50 (CDK9 p55 isoform) | 0.14 µM | [1] | |
| SNS-032 | Kinase Assay | - | IC50 (CDK9) | 4 nM | [2] |
| Kinase Assay | - | IC50 (CDK2) | 38 nM | [3] | |
| Kinase Assay | - | IC50 (CDK7) | 62 nM | [2] |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound | Western Blot | MV4-11 | Mcl-1 Protein Levels | Decreased at 1 µM (6h) | [1] |
| SNS-032 | Apoptosis Assay (Annexin V) | KG-1 (AML) | EC50 | 192.2 nM (24h) | [4] |
| Apoptosis Assay (Annexin V) | HL-60 (AML) | EC50 | 194.8 nM (24h) | [4] | |
| Cell Viability | A2780 | IC50 | 95 nM (72h) | [2] | |
| Apoptosis Assay (Annexin V) | CLL Cells | % Apoptosis | ~61.6% at 0.3 µM (24h) | [3] |
Note: EC50 in this context refers to the concentration effective in inducing apoptosis in 50% of the cell population.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: A typical workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or SNS-032. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Experimental Workflow:
Caption: The workflow for detecting apoptosis using Annexin V staining.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or SNS-032 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells at room temperature in the dark for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Experimental Workflow:
Caption: The sequential steps involved in a Western Blot experiment.
Protocol:
-
Sample Preparation: Treat cells as required, then lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., CDK9, Mcl-1, or a loading control like GAPDH). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between samples.
Conclusion
This compound and SNS-032 represent two distinct and powerful approaches to targeting CDK9. While SNS-032 acts as a potent inhibitor of CDK9's kinase activity, this compound offers an alternative strategy by inducing its complete degradation. The choice between these modalities may depend on the specific therapeutic context, including the desire for a potentially more sustained and profound pathway inhibition offered by degradation versus the reversible nature of inhibition. The provided data and protocols serve as a foundational guide for researchers to design and execute experiments to further elucidate the comparative efficacy and mechanisms of these and other CDK9-targeting agents. Direct head-to-head comparative studies in a variety of cancer models will be crucial to fully understand the therapeutic potential of each approach.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of PROTAC CDK9 Degrader-6: A Comparative Analysis and Guide to Rescue Experiments
A Guide for Researchers in Drug Discovery
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful approach to eliminate disease-causing proteins. This guide provides a comparative analysis of PROTAC CDK9 degrader-6, a molecule designed to selectively degrade Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. We present supporting experimental data and detailed protocols for rescue experiments to rigorously confirm its on-target effects.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to CDK9, leading to its ubiquitination and subsequent degradation by the proteasome.[1] It specifically targets both the 42kD and 55kD isoforms of CDK9.[1] Degradation of CDK9 has been shown to downregulate the expression of anti-apoptotic proteins like MCL1, making it a promising therapeutic strategy in various cancers.[1]
Comparative Analysis of CDK9-Targeting Compounds
To evaluate the efficacy and specificity of this compound, its performance is compared against other known CDK9 degraders and small molecule inhibitors. The following tables summarize key quantitative data from published studies.
| PROTAC Degrader | Warhead (CDK9 Binder) | E3 Ligase Ligand | DC50 (CDK9) | Cell Line |
| This compound | AT7519-based | Pomalidomide | 0.10 µM (CDK9-42), 0.14 µM (CDK9-55) | Not Specified |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | 3.5 nM | TC-71 |
| THAL-SNS-032 | SNS-032 | Thalidomide | 47.4 nM | TC-71 |
| PROTAC 2 | Aminopyrazole-based | CRBN ligand | 158 nM | Not Specified |
| B03 | BAY-1143572 | Pomalidomide | 7.6 nM | MV4-11 |
| F3 (dual degrader) | Not Specified | Not Specified | 33 nM (CDK9) | PC-3 |
| Small Molecule Inhibitor | Mechanism of Action | IC50 (CDK9) | Cell Line |
| SNS-032 | ATP-competitive inhibitor | 4 nM | Not Specified |
| KB-0742 | ATP-competitive inhibitor | 6 nM | Not Specified |
Confirming On-Target Effects: Rescue Experiments
To definitively attribute the observed cellular phenotype to the degradation of CDK9, rescue experiments are crucial. These experiments aim to reverse the effects of the PROTAC by specifically restoring CDK9 function. Below are detailed protocols for three distinct rescue strategies.
Experimental Protocols
1. Competitive Antagonism with a CDK9 Inhibitor (Warhead)
This method confirms that the PROTAC's effect is dependent on its binding to CDK9. Pre-treatment with a high concentration of a CDK9 inhibitor that binds to the same site as the PROTAC's warhead will prevent the PROTAC from engaging CDK9, thus rescuing it from degradation.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with a high concentration of a CDK9 inhibitor (e.g., SNS-032 at 10 µM) for 2-4 hours.[2]
-
PROTAC Treatment: Add this compound at its effective concentration (e.g., 1 µM) to the inhibitor-containing media.
-
Incubation: Incubate for the desired time point (e.g., 6 hours).
-
Analysis: Harvest cells and perform Western blot analysis for CDK9 and downstream markers (e.g., p-Ser2-RNAPII, MCL1).
-
Expected Outcome: Cells pre-treated with the CDK9 inhibitor should show no significant degradation of CDK9 compared to cells treated with this compound alone.
2. Competitive Antagonism with an E3 Ligase Ligand
This experiment validates that the degradation is mediated by the specific E3 ligase recruited by the PROTAC. Pre-treatment with the E3 ligase ligand part of the PROTAC will saturate the E3 ligase, preventing the PROTAC from binding and forming a ternary complex.
-
Cell Culture: Plate cells as described above.
-
Pre-treatment: Treat cells with a high concentration of the E3 ligase ligand (e.g., thalidomide or pomalidomide at 10 µM) for 2-4 hours.[2]
-
PROTAC Treatment: Add this compound to the ligand-containing media.
-
Incubation: Incubate for the desired time point.
-
Analysis: Perform Western blot analysis for CDK9 levels.
-
Expected Outcome: Pre-treatment with the E3 ligase ligand should block the degradation of CDK9.
3. Expression of a Degradation-Resistant CDK9 Mutant
This is a highly specific rescue strategy. A mutant version of CDK9 that cannot be ubiquitinated is introduced into the cells. If the cellular phenotype induced by the PROTAC is reversed upon expression of this mutant, it strongly confirms the on-target effect.
-
Construct Design: Generate a CDK9 expression vector with mutations in key lysine residues on the protein surface that are potential sites of ubiquitination. Alternatively, a known resistance-conferring mutation, such as L156F, could be tested, although this may also affect inhibitor binding.
-
Transfection/Transduction: Introduce the degradation-resistant CDK9 mutant or a wild-type CDK9 control vector into the cells.
-
PROTAC Treatment: Treat the transfected/transduced cells with this compound.
-
Analysis: Assess the levels of both endogenous (degradable) and exogenous (resistant) CDK9 by Western blot. Evaluate the reversal of the phenotypic effect (e.g., apoptosis, cell cycle arrest) by appropriate assays.
-
Expected Outcome: Endogenous CDK9 will be degraded, while the mutant CDK9 will remain stable. The expression of the mutant CDK9 should rescue the cells from the phenotypic effects of the PROTAC.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: CDK9 Signaling and PROTAC-mediated Degradation Pathway.
Caption: Workflow for On-Target Rescue Experiments.
Conclusion
This compound demonstrates potent and specific degradation of CDK9. The comparative data presented highlights its efficacy relative to other CDK9-targeting agents. By employing the detailed rescue experiment protocols, researchers can rigorously validate the on-target effects of this and other PROTAC molecules, ensuring that the observed biological consequences are a direct result of the intended protein degradation. This comprehensive approach is essential for the confident advancement of targeted protein degraders in drug discovery pipelines.
References
Unveiling the Nuances of CDK9 Targeting: A Comparative Guide to PROTAC CDK9 Degrader-6 and Genetic Approaches
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, this guide offers an objective comparison between the novel PROTAC CDK9 degrader-6 and established genetic methods for downregulating Cyclin-Dependent Kinase 9 (CDK9). This analysis, supported by experimental data and detailed protocols, aims to illuminate the distinct advantages and considerations of each approach in the quest for precise therapeutic intervention.
Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target in various diseases, most notably in cancer, due to its pivotal role in regulating transcriptional elongation. The quest to effectively inhibit CDK9 function has led to the development of diverse strategies, ranging from small molecule inhibitors to sophisticated genetic tools. Recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a new paradigm of targeted protein degradation. This guide focuses on a direct comparison of a specific PROTAC, CDK9 degrader-6, with the widely used genetic techniques of CRISPR/Cas9-mediated knockout and siRNA/shRNA-mediated knockdown.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and genetic methods lies in their mechanism of action.
This compound is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system. One end of the PROTAC binds to CDK9, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. This process results in the physical elimination of the CDK9 protein from the cell.
Genetic Approaches , on the other hand, operate at the genomic or transcriptomic level.
-
CRISPR/Cas9-mediated knockout introduces permanent mutations, typically insertions or deletions (indels), into the CDK9 gene. This leads to a frameshift or premature stop codon, resulting in a non-functional protein or a complete loss of protein expression.
-
siRNA/shRNA-mediated knockdown utilizes small RNA molecules that are complementary to the CDK9 messenger RNA (mRNA). This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into protein. This approach offers a transient reduction in protein levels.
Quantitative Comparison of Performance
To provide a clear overview of the efficacy of each method, the following tables summarize key quantitative data from various studies. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in the current literature. The data presented here is a composite from multiple sources to illustrate the typical performance of each technique.
| Method | Metric | Value | Cell Line | Reference |
| This compound | DC50 (CDK942 isoform) | 0.10 µM | MV4-11 | [1] |
| DC50 (CDK955 isoform) | 0.14 µM | MV4-11 | [1] | |
| Time to Max Degradation | 4 hours | Not Specified | [1] | |
| siRNA (CDK9) | % Knockdown Efficiency | >80% (protein level) | Various | [2] |
| Duration of Knockdown | 48-96 hours | Various | [2] | |
| CRISPR/Cas9 (CDK9) | Knockout Efficiency | >90% (clonal selection) | Various | [3] |
| On-target Editing | High | Various | [3] |
Table 1: Efficacy of CDK9 Downregulation
| Method | Phenotypic Outcome | Observation | Cell Line | Reference |
| This compound | Decreased MCL1 protein levels | Time-dependent decrease | MV4-11 | [1] |
| Inhibition of Cell Proliferation | Potent inhibition | Various cancer cell lines | [4][5] | |
| siRNA (CDK9) | Induction of Apoptosis | Increased apoptosis | Various cancer cell lines | |
| Inhibition of Cell Viability | Significant reduction | Various cancer cell lines | ||
| CRISPR/Cas9 (CDK9) | Reduced Cell Proliferation | Long-term suppression | Various cancer cell lines | [6] |
| Sensitization to other therapies | Enhanced efficacy | Various cancer cell lines |
Table 2: Downstream Effects and Cellular Phenotypes
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Criteria for effective design, construction, and gene knockdown by shRNA vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of PROTAC CDK9 Degraders Versus Pan-CDK Inhibitors
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology, particularly in cancers characterized by "transcriptional addiction."[1] These malignancies rely on the continuous transcription of short-lived pro-survival proteins, such as Mcl-1 and MYC, a process governed by CDK9.[1][2] Early therapeutic strategies involved pan-CDK inhibitors, small molecules that block the ATP-binding site of multiple CDKs. However, their clinical utility has been hampered by significant toxicity due to a lack of specificity, leading to a narrow therapeutic window.[1][3][4]
Proteolysis-targeting chimera (PROTAC) technology offers a novel approach. Instead of merely inhibiting the target, PROTACs are bifunctional molecules that induce the selective degradation of a target protein via the ubiquitin-proteasome system.[5][6] This guide provides an objective comparison of the therapeutic window of PROTAC CDK9 degraders, using specific examples like THAL-SNS-032, against traditional pan-CDK inhibitors such as Flavopiridol and Dinaciclib, supported by preclinical data.
Divergent Mechanisms of Action
The fundamental difference between inhibitors and degraders dictates their selectivity and therapeutic potential. Pan-CDK inhibitors function through an occupancy-driven mechanism, requiring sustained high concentrations to block the kinase activity of CDK9 and other CDKs. In contrast, PROTACs are event-driven and act catalytically; a single PROTAC molecule can trigger the degradation of multiple target proteins, leading to a more profound and durable effect at lower concentrations.[6][7]
Pan-CDK inhibitors, by targeting the highly conserved ATP-binding pocket, often inhibit multiple CDKs, including those essential for cell cycle progression (e.g., CDK1, CDK2, CDK4/6), which can lead to dose-limiting toxicities.[1][4] PROTACs can achieve superior selectivity. Even when using a non-selective pan-CDK inhibitor as the "warhead," a PROTAC can be engineered to selectively degrade CDK9 by exploiting unique surface protein topographies and the availability of lysine residues for ubiquitination, which differ between CDK family members.[8]
The CDK9 Signaling Pathway
CDK9 and its regulatory partner, Cyclin T1, form the core of the positive transcription elongation factor b (P-TEFb).[1][9] P-TEFb is recruited to gene promoters where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event is a key checkpoint, releasing RNAP II from a paused state and enabling productive transcriptional elongation.[10] Cancers that are transcriptionally addicted are highly dependent on this process to produce essential survival proteins, making CDK9 a compelling therapeutic choke point.[1]
Comparative Data Analysis
Selectivity: The Foundation of a Wider Therapeutic Window
The primary limitation of pan-CDK inhibitors is their lack of selectivity. PROTAC technology overcomes this by converting a pan-inhibitor warhead into a highly selective degrader. A prime example is THAL-SNS-032, a PROTAC derived from the pan-CDK inhibitor SNS-032. While SNS-032 inhibits CDK2, CDK7, and CDK9, the PROTAC version selectively degrades CDK9.[4]
| Compound Class | Example Compound | Primary Target(s) / Degraded Protein | Key Off-Targets (Inhibition) | Implication for Therapeutic Window |
| Pan-CDK Inhibitor | Flavopiridol | CDK1, 2, 4, 6, 7, 9 | Numerous cell cycle CDKs | Narrow; high potential for toxicity (neutropenia, diarrhea) due to cell cycle arrest.[3][11] |
| Pan-CDK Inhibitor | Dinaciclib | CDK1, 2, 5, 9 | Cell cycle CDKs | Narrow; toxicity profile similar to Flavopiridol.[11] |
| PROTAC CDK9 Degrader | THAL-SNS-032 | CDK9 (Degradation) | Minimal degradation of other CDKs | Potentially wide; efficacy is uncoupled from the parent inhibitor's off-target effects.[4] |
| PROTAC CDK9 Degrader | "PROTAC CDK9 degrader-6" | CDK9 (Degradation) | High selectivity for CDK9 degradation reported. | Potentially wide; designed for specific target elimination.[12] |
In Vitro Potency: Inhibition vs. Degradation
Comparing the potency of inhibitors (measured by IC50 - the concentration for 50% inhibition) and degraders (measured by DC50 - the concentration for 50% degradation) reveals the efficiency of each modality. PROTACs often demonstrate potent degradation at low nanomolar concentrations, leading to robust inhibition of cell growth.
| Compound | Cell Line | Type | IC50 (Cell Growth) | DC50 (CDK9 Degradation) | Citation |
| Dinaciclib | MV4-11 (AML) | Inhibitor | ~10-30 nM | N/A | [11] |
| SNS-032 | TC-71 (Ewing Sarcoma) | Inhibitor | 48.9 nM | N/A | [13] |
| THAL-SNS-032 | TC-71 (Ewing Sarcoma) | Degrader | 21.6 nM | Not specified, but potent | [13] |
| dCDK9-202 | TC-71 (Ewing Sarcoma) | Degrader | 8.5 nM | 3.5 nM | [13] |
| This compound | MV4-11 (AML) | Degrader | Not specified | ~30-50 nM | [12] |
| BAY-1143572 | MV4-11 (AML) | Inhibitor | ~25-50 nM | N/A | [14] |
| B03 (PROTAC of BAY-1143572) | MV4-11 (AML) | Degrader | ~5-15 nM | ~1-5 nM | [14][15] |
Note: Values are approximate and can vary based on experimental conditions.
In Vivo Efficacy and Toxicity
Preclinical in vivo studies are crucial for evaluating the therapeutic window. In these models, PROTAC CDK9 degraders have demonstrated the ability to induce tumor regression at doses that are well-tolerated, a significant advantage over pan-CDK inhibitors which often show efficacy only at or near toxic levels.
| Compound | Cancer Model | Efficacy Result | Observed Toxicity | Citation |
| Flavopiridol | Multiple Myeloma Xenograft | No significant anti-tumor activity at tested doses. | Systemic toxicity is a known clinical issue. | [3] |
| Dinaciclib | AML Xenograft | Tumor growth inhibition. | Dose-limiting toxicities observed in clinical trials. | [11] |
| AZD4573 (Selective Inhibitor) | AML Xenograft (MV4-11) | Sustained tumor regression (>125 days) with intermittent dosing. | Not specified, but selectivity implies better tolerance. | [4] |
| B03 (Degrader) | AML Mouse Model | In vivo degradation of CDK9 demonstrated. | Acceptable pharmacokinetic properties reported. | [14] |
| dCDK9-202 (Degrader) | Ewing Sarcoma Xenograft (TC-71) | Effective tumor growth inhibition. | No signs of toxicity in mice at effective doses. | [13] |
Standardized Experimental Workflow
The evaluation of these compounds follows a standardized preclinical path to assess efficacy and safety, moving from cellular assays to complex in vivo models.
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
-
Principle: To measure the concentration of a compound that inhibits cell proliferation by 50%.
-
Method: Cancer cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., pan-CDK inhibitor or PROTAC) for 72 hours. Cell viability is assessed using a luminescent assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to calculate IC50 values using non-linear regression.
2. Western Blotting (DC50 and Downstream Effects)
-
Principle: To quantify the levels of specific proteins (e.g., CDK9, p-RNAP II, Mcl-1) following compound treatment.
-
Method: Cells are treated with the compound for a specified time (e.g., 2, 4, 8, 24 hours). After treatment, cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific to the target proteins (e.g., anti-CDK9, anti-phospho-Ser2-RNAPII). A loading control (e.g., anti-GAPDH) is used for normalization. Protein bands are visualized using chemiluminescence, and band intensity is quantified to determine the DC50 (for degraders) and assess downstream pathway modulation.
3. In Vivo Xenograft Studies (Efficacy and Tolerability)
-
Principle: To evaluate the anti-tumor activity and systemic toxicity of a compound in a living organism.
-
Method: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., MV4-11, TC-71). Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The compound is administered via a clinically relevant route (e.g., intravenous, oral) on a defined schedule (e.g., daily, intermittently).
-
Efficacy: Tumor volume and mouse body weight are measured 2-3 times per week.
-
Toxicity: Tolerability is assessed by monitoring body weight changes, clinical signs of distress, and, at the end of the study, complete blood counts (CBC) and tissue histology.
-
The therapeutic window is evaluated by comparing the efficacious dose with the maximum tolerated dose (MTD).
-
Conclusion
The evaluation of PROTAC CDK9 degraders against pan-CDK inhibitors demonstrates a clear advantage for the degradation-based approach in widening the therapeutic window. While pan-CDK inhibitors are potent, their clinical advancement is frequently stalled by off-target toxicities stemming from their indiscriminate inhibition of multiple CDK family members.[4][11] PROTACs fundamentally change this paradigm. By hijacking the cell's own protein disposal machinery, they can be engineered for exquisite selectivity, effectively degrading CDK9 while sparing other structurally similar kinases.[4][8] Preclinical data consistently show that this selectivity translates to potent anti-tumor efficacy in vivo at well-tolerated doses, a critical differentiator from the narrow therapeutic window of pan-CDK inhibitors.[13] Therefore, PROTAC-mediated degradation of CDK9 represents a more promising and potentially safer therapeutic strategy for treating transcriptionally addicted cancers.
References
- 1. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. Pharmacological difference between degrader and inhibitor against oncogenic BCR-ABL kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle for CDK9 Neutralization: PROTAC Degrader-6 vs. Clinical Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Discovery
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating gene transcription, particularly of oncogenes and anti-apoptotic proteins essential for cancer cell survival.[1] Two distinct therapeutic strategies have been developed to counteract its pro-tumorigenic activity: traditional small-molecule inhibitors that block its kinase function and a novel class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), designed to eliminate the CDK9 protein entirely.
This guide provides a comprehensive comparison of a specific PROTAC, CDK9 degrader-6, against established clinical CDK9 inhibitors, offering researchers a clear perspective on their mechanisms, efficacy, and the experimental protocols required for their evaluation.
Mechanism of Action: Inhibition vs. Elimination
Clinical CDK9 inhibitors and PROTAC CDK9 degraders employ fundamentally different strategies to neutralize CDK9.
Clinical CDK9 Inhibitors: These are typically ATP-competitive small molecules that bind to the active site of CDK9, preventing it from phosphorylating its substrates, most notably the C-terminal domain of RNA Polymerase II (RNAP II).[2] This inhibition of kinase activity leads to a halt in transcriptional elongation, causing a rapid downregulation of short-lived messenger RNAs (mRNAs) that code for key survival proteins like MCL-1 and MYC.[3]
PROTAC CDK9 Degrader-6: This molecule operates through an event-driven mechanism known as targeted protein degradation.[4][5] It is a heterobifunctional molecule with two key domains: one that binds to CDK9 and another that recruits an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of CDK9, marking it for destruction by the cell's natural waste disposal system, the 26S proteasome.[7][8] Instead of merely blocking CDK9's function, the PROTAC eliminates the protein from the cell.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key mechanistic differences and available preclinical data for this compound and representative clinical CDK9 inhibitors.
Table 1: Comparison of Mechanistic Features
| Feature | This compound | Clinical CDK9 Inhibitors (e.g., Flavopiridol, Dinaciclib) |
| Primary Mechanism | Catalytic-induced protein degradation | Competitive inhibition of kinase activity |
| Effect on CDK9 Protein | Elimination of the entire protein | No change in protein levels |
| Mode of Action | Event-driven (one molecule can degrade multiple targets) | Occupancy-driven (requires sustained binding) |
| Potential for Scaffolding Function Disruption | Yes, by removing the entire protein | No, only kinase function is inhibited |
| Potential to Overcome Resistance | May overcome resistance from mutations in the active site | Susceptible to resistance from active site mutations |
Table 2: Preclinical Efficacy Data
| Compound | Type | Target | DC50/IC50 | Cell Line(s) |
| This compound | PROTAC Degrader | CDK9 (isoform 42) | DC50: 0.10 µM | MV411 |
| This compound | PROTAC Degrader | CDK9 (isoform 55) | DC50: 0.14 µM | MV411 |
| Flavopiridol | Kinase Inhibitor | CDK9 | IC50: 25 nM | Not specified |
| Dinaciclib | Kinase Inhibitor | CDK9 | IC50: 4 nM | Not specified |
| SNS-032 | Kinase Inhibitor | CDK9 | IC50: 4 nM | RPMI-8226 |
DC50: Concentration required for 50% degradation. IC50: Concentration required for 50% inhibition.
Visualizing the Molecular Battleground
The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms discussed.
Caption: The CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Mechanism of PROTAC-mediated degradation of CDK9.
Caption: Workflow for comparing CDK9 degraders and inhibitors.
Experimental Protocols
To empirically compare this compound and clinical CDK9 inhibitors, the following experimental protocols are recommended.
Western Blotting for CDK9 Degradation
This protocol is designed to quantify the levels of CDK9 protein following treatment.
-
Cell Seeding: Plate cancer cells (e.g., MV411 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound or a clinical CDK9 inhibitor for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CDK9 (e.g., Cell Signaling Technology #2316) overnight at 4°C.[9] Follow with an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of CDK9 degradation relative to the vehicle control.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10][11]
-
Treatment: Add serial dilutions of the test compounds (PROTAC or inhibitor) to the wells.[10][11] Include a vehicle control and wells with media only for background measurement.[10][11]
-
Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 or 96 hours).[11]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., Promega CellTiter 96 AQueous One Solution).[10][11][13]
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C.[10][11][13] Measure the absorbance at 490 nm using a microplate reader.[11][13]
-
Data Analysis: Subtract the background absorbance from all readings.[14] Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value (for inhibitors) or the concentration at which 50% of cell growth is inhibited (GI50 for degraders) using non-linear regression analysis.
Conclusion
Both clinical CDK9 inhibitors and PROTAC CDK9 degraders offer compelling strategies for targeting CDK9-dependent cancers. Inhibitors act by blocking the enzyme's catalytic function, leading to a rapid but potentially reversible suppression of transcription. In contrast, PROTACs induce the complete removal of the CDK9 protein, a mechanism that may offer more sustained pathway inhibition and a potential route to overcome resistance mechanisms that affect the inhibitor binding site. The choice between these modalities will depend on the specific biological context, the desired pharmacological profile, and further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to directly compare these promising therapeutic approaches in a laboratory setting.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC CDK9 Degrader-6
Essential guidelines for the safe handling and disposal of PROTAC CDK9 degrader-6, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a molecule designed to selectively target and degrade Cyclin-Dependent Kinase 9 (CDK9). Adherence to these procedures is critical for maintaining a safe laboratory environment and mitigating potential environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Based on safety data for similar PROTAC molecules, this compound should be treated as a potentially hazardous chemical.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Avoid Inhalation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling Practices: Avoid eating, drinking, or smoking in areas where the compound is handled. Wash hands thoroughly after handling.[1]
Quantitative Safety Information Summary
The following table summarizes key hazard information based on closely related PROTAC CDK9 degraders. Researchers should assume similar properties for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P362: Take off contaminated clothing and wash before reuse.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A/2B) | H319/H320: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other chemical waste, must comply with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. This includes any contaminated consumables such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be collected in a designated, sealed waste bag or container.
Step 2: Waste Container Labeling
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store waste for an extended period. Follow your institution's guidelines for waste pickup schedules.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Understanding the Mechanism of Action
PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific target proteins.[3][4][5] The diagram below illustrates the general mechanism of action for a PROTAC targeting CDK9.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Personal protective equipment for handling PROTAC CDK9 degrader-6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of PROTAC CDK9 degrader-6. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this potent research compound.
Compound Information and Hazard Identification
This compound is a bifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. As a research chemical, its toxicological properties are not fully characterized. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance.
Based on available safety data for similar PROTAC molecules, such as PROTAC CDK9 Degrader-1, potential hazards include:
-
Skin Irritation: May cause skin irritation upon direct contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Unknown Long-term Effects: Due to the novel nature of PROTACs, the long-term health effects of exposure are not yet known.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Recommended when handling the solid compound outside of a ventilated enclosure to avoid dust inhalation. |
Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Avoid the formation of dust and aerosols.
-
Prevent direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage, follow the supplier's recommendations, which are typically at -20°C for the solid compound and -80°C for stock solutions.[2]
Accidental Release and First Aid Measures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C33H35N5O7 |
| Molecular Weight | 613.66 g/mol |
| CAS Number | 2118356-96-8 |
| DC50 for CDK9 (isoform 42) | 0.10 μM[3] |
| DC50 for CDK9 (isoform 55) | 0.14 μM[3] |
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Signaling Pathway: PROTAC-Mediated CDK9 Degradation
Caption: The mechanism of action for this compound, leading to the targeted degradation of the CDK9 protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
